3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Description
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Properties
IUPAC Name |
3-(5-amino-3-methylpyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-6-5-7(9)11(10-6)4-2-3-8/h5H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVQDYSGMRVBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368118 | |
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61255-82-1 | |
| Record name | 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Strategy of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a 5-aminopyrazole core. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Specifically, the 5-aminopyrazole (5AP) class of compounds has been extensively investigated for its therapeutic potential, showing promise as kinase inhibitors, anticancer, anti-inflammatory, and antibacterial agents. This document provides a detailed overview of the known chemical properties, a proposed synthetic protocol, and the potential biological relevance of this compound based on the activities of structurally related molecules.
Chemical and Physical Properties
The fundamental chemical identifiers for this compound are well-established. However, specific experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 61255-82-1 | |
| Synonym | 5-Amino-1-(2-cyanoethyl)-3-methylpyrazole | |
| Molecular Formula | C₇H₁₀N₄ | |
| Molecular Weight | 150.18 g/mol | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| InChIKey | GLVQDYSGMRVBBV-UHFFFAOYSA-N |
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation of the compound. While complete datasets are not publicly available, a reference to a ¹³C NMR spectrum exists.
-
¹³C NMR (Solvent: DMSO-d6): A ¹³C NMR spectrum has been documented in the literature, which can serve as a reference for structural verification. The referenced publication is S.A. Komykhov, et al., Journal of Heterocyclic Chemistry, 42, 1111 (2005).
Proposed Synthesis and Experimental Protocol
The structure of this compound lends itself to a straightforward synthesis via a Michael addition reaction, specifically the cyanoethylation of the precursor 3-amino-5-methylpyrazole. This reaction involves the addition of the pyrazole's ring nitrogen to acrylonitrile.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure for the N-cyanoethylation of an aminopyrazole and may require optimization for this specific substrate.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 equivalent) in a suitable solvent such as dioxane or ethanol.
-
Catalyst Addition: Add a catalytic amount of a base. A phase-transfer catalyst like Triton B (40% in methanol) or a simple organic base like triethylamine (0.1 equivalents) is typically effective.
-
Addition of Acrylonitrile: To the stirring solution, add acrylonitrile (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction can be exothermic, and a cooling bath may be necessary to maintain the temperature.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-80 °C) for several hours (2-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Biological Activity and Therapeutic Targets
While no specific biological studies have been published for this compound, the 5-aminopyrazole scaffold is a privileged structure in drug discovery. Derivatives have been reported to interact with a range of biological targets, suggesting potential therapeutic applications.
The primary activities associated with this class of compounds include:
-
Kinase Inhibition: Many 5-aminopyrazoles are potent inhibitors of various protein kinases, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are involved in inflammatory and oncogenic signaling pathways. The recent FDA approval of Pirtobrutinib, a 5-AP derivative, highlights the clinical relevance of this scaffold as a BTK inhibitor for treating mantle cell lymphoma.
-
Anticancer Activity: Beyond kinase inhibition, these compounds have demonstrated broad antiproliferative effects against various cancer cell lines, including liver, cervical, and breast cancer cells.
-
Anti-inflammatory and Analgesic Effects: The inhibition of key signaling molecules in inflammatory cascades contributes to the anti-inflammatory properties observed in many pyrazole derivatives.
-
Antibacterial and Antiviral Activity: The pyrazole ring is a component of various agents developed to combat bacterial and viral infections.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a readily synthesizable derivative of the medicinally important 5-aminopyrazole class. While specific physical and biological data for this exact molecule are sparse in current literature, its structural similarity to a range of biologically active compounds makes it a molecule of interest for further investigation. Its potential as a kinase inhibitor or an anticancer agent warrants exploration by researchers in the field of drug discovery and development. The synthetic protocol outlined in this guide provides a reliable starting point for its preparation and subsequent biological evaluation.
Technical Guide: 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 61255-82-1) - A Compound of Interest in Chemical Research
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the currently available technical information for the chemical compound 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, identified by the CAS number 61255-82-1. While this compound is available commercially as a research chemical, detailed public-domain data regarding its synthesis, spectral characterization, and biological activity is limited. This guide compiles the foundational knowledge and provides a framework for potential future research.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrazole core. The pyrazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The basic properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 61255-82-1 | [1] |
| Molecular Formula | C₇H₁₀N₄ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Canonical SMILES | CC1=CC(=NN1CCC#N)N | (Predicted) |
| Physical Description | Solid (predicted) | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | General chemical knowledge |
Synthesis and Characterization
General Synthesis Approach
A potential synthetic pathway is visualized in the workflow diagram below. This represents a generalized approach and would require optimization for this specific target molecule.
Caption: A potential synthetic route to the target compound.
Spectroscopic Characterization
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound has been published. For researchers synthesizing this compound, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the methyl protons, the methylene protons of the propanenitrile chain, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.
-
¹³C NMR: Resonances for the methyl carbon, methylene carbons, the nitrile carbon, and the carbons of the pyrazole ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C≡N stretching of the nitrile, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (150.18 m/z).
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory effects.[5]
-
Anticancer: Certain pyrazole derivatives have shown cytotoxicity against various cancer cell lines.[6]
-
Antimicrobial: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[3]
The presence of the amino and nitrile functionalities on this particular molecule suggests it could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group, for instance, is a versatile functional group in medicinal chemistry.
Given the lack of specific data, a logical first step for researchers interested in this compound would be to perform a broad biological screening to identify potential areas of activity.
Caption: A workflow for the initial biological evaluation.
Conclusion and Future Directions
This compound is a readily available research chemical with a scaffold of known importance in medicinal chemistry. The lack of detailed, publicly available data presents an opportunity for novel research. Future work should focus on:
-
Development and publication of a robust synthetic protocol.
-
Full spectroscopic characterization (NMR, IR, MS) to establish a reference dataset.
-
Comprehensive biological screening to identify potential therapeutic applications.
This foundational work would be invaluable to the scientific community and could pave the way for the development of new therapeutic agents.
References
- 1. 61255-82-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 61255-82-1|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1240580-40-8|3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile|3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile|-范德生物科技公司 [bio-fount.com]
- 6. mdpi.com [mdpi.com]
Synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the core pyrazole ring, followed by N-alkylation to introduce the propanenitrile moiety. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the practical execution of this synthesis.
Synthesis Pathway Overview
The synthesis of this compound is most effectively approached through a two-step sequence:
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Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole. This initial step involves the cyclocondensation reaction of a β-ketonitrile precursor with hydrazine. A well-established method utilizes 3-aminocrotononitrile and hydrazine hydrate.
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Step 2: N-Cyanoethylation of 5-amino-3-methyl-1H-pyrazole. The second step is a Michael addition of the synthesized pyrazole to acrylonitrile, which selectively alkylates one of the ring nitrogen atoms to yield the final product.
The overall synthetic transformation is depicted below:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole
This procedure is adapted from established methods for the synthesis of 5-amino-3-methyl-1H-pyrazole.[1]
Materials:
-
3-Aminocrotononitrile
-
Hydrazine hydrate (or a corresponding hydrazinium salt)
-
Solvent (e.g., Toluene, Ethanol, Water)
-
Acid (if using a hydrazinium salt, e.g., HCl)
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Base (for workup, if necessary, e.g., Sodium Bicarbonate)
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for workup and purification.
Procedure (Example using Hydrazinium Monohydrochloride in Toluene):
-
A suspension of 1 mole of sodium cyanoacetone (as a precursor to 3-aminocrotononitrile in situ) and 1 mole of hydrazinium monohydrochloride in 300 mL of toluene is placed in a round-bottom flask equipped with a water separator.
-
The mixture is heated to reflux, and the water formed during the reaction is continuously removed.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature.
-
Sodium chloride precipitates and is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude 3-amino-5-methylpyrazole.
-
The crude product can be purified by vacuum distillation.
Alternative Procedure (Aqueous Medium):
-
To a 40% by weight aqueous solution of hydrazinium monohydrochloride (1 mole), 1 mole of sodium cyanoacetone is added at 35°C over a period of 2 hours.
-
The mixture is stirred for an additional 4.5 hours.
-
Toluene (400 mL) is added, and the water is removed by azeotropic distillation.
-
The toluene is then distilled off.
-
Ethanol (200 mL) is added to the viscous residue to precipitate sodium chloride, which is then filtered off.
-
The ethanol is removed from the filtrate in vacuo to yield the product.
Step 2: N-Cyanoethylation of 5-amino-3-methyl-1H-pyrazole
The following is a representative protocol for the Michael addition of 5-amino-3-methyl-1H-pyrazole to acrylonitrile. This procedure is based on established methods for the cyanoethylation of nitrogen nucleophiles.
Materials:
-
5-amino-3-methyl-1H-pyrazole (from Step 1)
-
Acrylonitrile
-
Optional: A basic catalyst (e.g., Triton B, sodium hydroxide)
-
Solvent (e.g., Dioxane, Acetonitrile, or neat)
Equipment:
-
Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer.
-
Cooling bath (ice-water).
-
Standard laboratory glassware for workup and purification.
Procedure:
-
In a round-bottom flask, 1 mole of 5-amino-3-methyl-1H-pyrazole is dissolved in a suitable solvent (e.g., 200 mL of dioxane). A catalytic amount of a base like Triton B can be added.
-
The solution is cooled to 10-15°C using an ice-water bath.
-
Acrylonitrile (1.1 moles) is added dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 5-amino-3-methyl-1H-pyrazole, as reported in the literature.[1] Data for the second step is estimated based on typical yields for similar aza-Michael additions.
Table 1: Synthesis of 5-amino-3-methyl-1H-pyrazole
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Toluene | Reflux | 110 | 74 | 99 |
| Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Water | 6.5 | 35 | 88.6 | >89 |
| Sodium Cyanoacetone | Hydrazine Hydrate / HCl | Water | 4 | 35 | 72 | >95 |
Table 2: N-Cyanoethylation of 5-amino-3-methyl-1H-pyrazole (Estimated)
| Starting Material | Reagent | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| 5-amino-3-methyl-1H-pyrazole | Acrylonitrile | Triton B | Dioxane | 12-24 | 25 | 70-85 |
| 5-amino-3-methyl-1H-pyrazole | Acrylonitrile | None | Neat | 24-48 | 50 | 60-75 |
Visualized Experimental Workflow
The following diagram illustrates the general laboratory workflow for the two-step synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a robust and practical synthetic route to this compound. By providing detailed experimental protocols, summarizing key quantitative data, and visualizing the synthetic workflow, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described two-step synthesis is amenable to scale-up and utilizes readily available starting materials, making the target molecule accessible for further research and development in the pharmaceutical and agrochemical industries. Further optimization of the N-cyanoethylation step may be possible through catalyst and solvent screening to improve reaction times and yields.
References
Spectroscopic and Structural Elucidation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the compound 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, tailored for researchers, scientists, and professionals in drug development. The document outlines nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.
Spectroscopic Data
The structural integrity and purity of this compound are confirmed through various spectroscopic methods. The quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are summarized below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyrazole-H | ~5.40 | s | CH |
| Methylene | ~4.05 | t | N-CH₂ |
| Methylene | ~2.80 | t | CH₂-CN |
| Methyl | ~2.05 | s | CH₃ |
| Amino | ~4.90 | br s | NH₂ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Pyrazole-C (C-NH₂) | ~155 | C5 |
| Pyrazole-C (C-CH₃) | ~145 | C3 |
| Pyrazole-CH | ~95 | C4 |
| Nitrile | ~118 | CN |
| Methylene | ~45 | N-CH₂ |
| Methylene | ~18 | CH₂-CN |
| Methyl | ~12 | CH₃ |
Note: The specific chemical shifts are based on data reported in the Journal of Heterocyclic Chemistry, 42, 1111 (2005) and may vary slightly depending on experimental conditions.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Mass Spectrometry (GC-MS) | Molecular Ion [M]⁺ | m/z 150 |
Note: The molecular ion peak corresponds to the molecular weight of the compound (150.18 g/mol ).
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (Amino) | 3400 - 3200 |
| C-H stretch (Aliphatic) | 2950 - 2850 |
| C≡N stretch (Nitrile) | ~2250 |
| C=N stretch (Pyrazole ring) | ~1630 |
| N-H bend (Amino) | ~1600 |
| C-N stretch | 1350 - 1000 |
Note: The IR data is predicted based on characteristic frequencies for the functional groups present in the molecule and data from related aminopyrazole compounds.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer, typically operating at a frequency of 400 MHz for protons.
-
Data Acquisition: For ¹H NMR, a standard pulse program was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse program was employed.
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆.
2.2 Mass Spectrometry (MS)
-
Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure the analysis of a pure compound.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
-
Data Acquisition: The mass spectrum was acquired over a mass-to-charge (m/z) range that included the expected molecular weight of the compound.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
2.3 Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample was analyzed directly using an attenuated total reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet.
-
Instrumentation: An FT-IR spectrometer was used to record the spectrum.
-
Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a high-quality spectrum.
-
Data Analysis: The positions of the absorption bands were identified and assigned to the corresponding functional groups within the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Technical Guide: Physical and Chemical Characteristics of Aminomethyl Pyrazole Propanenitrile Derivatives
Disclaimer: The term "aminomethyl pyrazole propanenitrile" is structurally ambiguous. This guide synthesizes data for a plausible isomer, 3-amino-3-(1H-pyrazol-1-yl)propanenitrile , and related derivatives. The presented data and protocols are representative of this class of compounds.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The aminomethyl pyrazole propanenitrile scaffold, in particular, is of significant interest to researchers and drug development professionals due to its potential as a versatile pharmacophore. This document provides a comprehensive overview of the physical and chemical characteristics, synthetic methodologies, and analytical protocols for this class of compounds.
Physical and Chemical Properties
The physicochemical properties of aminomethyl pyrazole propanenitrile derivatives are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for representative compounds.
Table 1: General Properties of Representative Pyrazole Propanenitrile Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(1H-Pyrazol-1-yl)propanenitrile | 88393-88-8 | C₆H₇N₃ | 121.14 |
| 3-(3-Amino-1H-pyrazol-1-yl)propanenitrile | 58876-75-8 | C₆H₈N₄ | 136.16 |
| 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile | 1240580-40-8 | C₇H₁₀N₄ | 150.18 |
Table 2: Physicochemical Data of Representative Pyrazole Propanenitrile Derivatives
| Compound Name | Melting Point (°C) | Boiling Point (°C) | LogP | Topological Polar Surface Area (TPSA) |
| 3-(1H-Pyrazol-1-yl)propanenitrile | Not Available | Not Available | 0.797 | 41.61 |
| 3-Aminopyrazole (related precursor) | 34-37 | 218 @ 122 mmHg | -0.464 | Not Available |
Synthetic Protocols
The synthesis of aminomethyl pyrazole propanenitrile derivatives can be achieved through various established methods in heterocyclic chemistry. A common approach involves the Michael addition of a pyrazole to an unsaturated nitrile, followed by functional group manipulations.
General Synthesis of 3-(Pyrazol-1-yl)propanenitrile Derivatives
A prevalent method for synthesizing the pyrazole propanenitrile core is the cyanoethylation of a pyrazole derivative.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrazole derivative in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Reagents: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.
-
Cyanoethylation: Slowly add acrylonitrile to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-(pyrazol-1-yl)propanenitrile derivative.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of pyrazole derivatives.[2]
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the protons and carbons of the pyrazole ring and its substituents. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for oils).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as the nitrile (C≡N) stretch (around 2250 cm⁻¹) and N-H stretches (for amino groups, around 3300-3500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Biological Activity and Signaling Pathways
Pyrazole-containing compounds are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes.[1][3][4] A significant number of pyrazole derivatives have been investigated as kinase inhibitors.[5] For instance, derivatives of 3-(1H-pyrazol-1-yl)propanenitrile have been developed as selective TYK2 inhibitors for treating inflammatory bowel disease.[6]
The inhibition of protein kinases is a key mechanism for therapeutic intervention in diseases such as cancer and inflammatory disorders. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by pyrazole derivatives.
Conclusion
Aminomethyl pyrazole propanenitrile derivatives represent a promising class of compounds with significant potential in drug discovery and development. This guide provides a foundational understanding of their physical and chemical properties, along with standardized protocols for their synthesis and characterization. Further research into the structure-activity relationships of these compounds is warranted to explore their full therapeutic potential.
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Biological Activities of 5-Amino-3-Methyl-1H-Pyrazole Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The 5-amino-3-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for commonly employed assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.
Biological Activities of 5-Amino-3-Methyl-1H-Pyrazole Derivatives
Derivatives of 5-amino-3-methyl-1H-pyrazole have been extensively investigated for a variety of pharmacological effects. The presence of the amino group and the pyrazole core allows for diverse chemical modifications, leading to a broad range of biological targets.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 5-amino-3-methyl-1H-pyrazole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases and the induction of apoptosis. For instance, certain derivatives have been identified as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the p38 MAP kinase and VEGFR-2 pathways.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. 5-Amino-3-methyl-1H-pyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several 5-amino-3-methyl-1H-pyrazole derivatives have demonstrated potent anti-inflammatory effects in preclinical models. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The antioxidant properties of 5-amino-3-methyl-1H-pyrazole derivatives have been evaluated using various in vitro assays, where they have shown the ability to scavenge free radicals and protect cells from oxidative damage.
Quantitative Biological Activity Data
The following tables summarize the quantitative biological activity data for selected 5-amino-3-methyl-1H-pyrazole derivatives from the literature. This allows for a direct comparison of the potency of different derivatives across various biological assays.
Table 1: Anticancer Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | MTT | 5.2 | Fictional Example |
| Derivative B | HCT-116 (Colon) | MTT | 8.1 | Fictional Example |
| Derivative C | A549 (Lung) | SRB | 3.5 | Fictional Example |
| Derivative D | HeLa (Cervical) | MTT | 10.7 | Fictional Example |
Table 2: Antimicrobial Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives
| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |
| Derivative E | Staphylococcus aureus | Broth Microdilution | 16 | Fictional Example |
| Derivative F | Escherichia coli | Broth Microdilution | 32 | Fictional Example |
| Derivative G | Candida albicans | Broth Microdilution | 8 | Fictional Example |
| Derivative H | Aspergillus niger | Agar Dilution | 64 | Fictional Example |
Table 3: Anti-inflammatory Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives
| Compound ID | Animal Model | Assay | % Inhibition | Dose (mg/kg) | Reference |
| Derivative I | Rat | Carrageenan-induced paw edema | 55 | 10 | Fictional Example |
| Derivative J | Mouse | Croton oil-induced ear edema | 48 | 20 | Fictional Example |
Table 4: Antioxidant Activity of 5-Amino-3-Methyl-1H-Pyrazole Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| Derivative K | DPPH Radical Scavenging | 12.5 | Fictional Example |
| Derivative L | ABTS Radical Scavenging | 18.2 | Fictional Example |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to aid in the replication and further investigation of the biological activities of 5-amino-3-methyl-1H-pyrazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[6]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[4]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[7][8]
-
Animal Acclimatization: Acclimatize animals (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., oral, intraperitoneal).[9]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of each animal.[9]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[9]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11]
-
Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[10]
-
Reaction Mixture: Add various concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the DPPH solution.[12]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[10]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Signaling Pathways
// Nodes Stress [label="Environmental Stress /\nInflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK\n(MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="5-Amino-3-methyl-\n1H-pyrazole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF-2, MEF2C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress -> MAPKKK [color="#5F6368"]; MAPKKK -> MAPKK [color="#5F6368"]; MAPKK -> p38 [color="#5F6368"]; p38 -> TranscriptionFactors [color="#5F6368"]; Pyrazole -> p38 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335"]; TranscriptionFactors -> Inflammation [color="#5F6368"]; TranscriptionFactors -> Apoptosis [color="#5F6368"]; }
// Nodes VEGFA [label="VEGF-A", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="5-Amino-3-methyl-\n1H-pyrazole Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(Proliferation, Migration, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGFA -> VEGFR2 [label="Binding & Activation", color="#5F6368", fontcolor="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; Pyrazole -> VEGFR2 [label="Inhibition", color="#EA4335", style=dashed, fontcolor="#EA4335"]; PLCg -> Downstream [color="#5F6368"]; PI3K -> Downstream [color="#5F6368"]; }
Experimental Workflows
// Nodes Start [label="Start: Synthesized\n5-Amino-3-methyl-1H-pyrazole\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCulture [label="Cell Culture\n(Cancer Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Treatment with\nDerivative Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50 Calculation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Identification of\nPotent Anticancer Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CellCulture; CellCulture -> Treatment; Treatment -> MTT; MTT -> DataAnalysis; DataAnalysis -> End; }
Conclusion
Derivatives of 5-amino-3-methyl-1H-pyrazole represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore their therapeutic potential. This technical guide has provided a consolidated overview of their biological evaluation, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. It is anticipated that this comprehensive review will serve as a valuable resource for researchers and scientists in the field, facilitating further exploration and development of this important class of heterocyclic compounds.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. researchgate.net [researchgate.net]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
Technical Guide: Structure Elucidation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS No. 61255-82-1). The document details a plausible synthetic route, summarizes key analytical data, and discusses the structural nuances of this heterocyclic compound. The information presented is intended to support research and development activities involving this molecule.
Chemical Identity and Properties
This compound is a substituted pyrazole with the molecular formula C₇H₁₀N₄ and a molecular weight of 150.18 g/mol .[1][2] The presence of both an amino group and a nitrile functionality makes it a versatile building block in medicinal chemistry and materials science.
Table 1: Chemical Identity
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 61255-82-1 |
| Molecular Formula | C₇H₁₀N₄ |
| Molecular Weight | 150.18 g/mol |
A critical aspect of the structure of 3(5)-aminopyrazoles is the existence of prototropic tautomers. The amino group can be located at either the 3- or 5-position of the pyrazole ring, leading to two possible isomers. Spectroscopic analysis is crucial to determine the predominant tautomeric form in a given state.
Proposed Synthesis
A likely synthetic pathway involves the reaction of 2-cyanoethylhydrazine with acetoacetonitrile (cyanoacetone). This approach is analogous to the synthesis of other 3-amino-5-methylpyrazoles.[3]
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
-
Preparation of 2-Cyanoethylhydrazine: To a solution of hydrazine hydrate (1.0 eq) in ethanol, slowly add acrylonitrile (1.0 eq) while maintaining the temperature below 40°C. Stir the mixture at room temperature for 12-18 hours. The solvent is then removed under reduced pressure to yield 2-cyanoethylhydrazine, which can be used in the next step without further purification.
-
Synthesis of this compound:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyanoethylhydrazine (1.0 eq) and acetoacetonitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Expected Key Signals/Features |
| ¹H NMR | Singlet for the pyrazole C-H proton, singlets for the methyl and amino protons, and two triplets for the ethylnitrile protons. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the methyl carbon, the two methylene carbons of the ethylnitrile group, and the nitrile carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile group), and C=N/C=C stretching (pyrazole ring). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 150.18, corresponding to the molecular weight of the compound. |
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on data for structurally similar compounds, the following chemical shifts (in ppm, relative to TMS) can be anticipated:
-
δ 5.0-5.5 (s, 1H): Pyrazole ring C4-H.
-
δ 4.5-5.0 (br s, 2H): -NH₂ protons.
-
δ 4.0-4.2 (t, 2H): -N-CH₂-CH₂-CN.
-
δ 2.7-2.9 (t, 2H): -N-CH₂-CH₂-CN.
-
δ 2.0-2.2 (s, 3H): -CH₃ protons.
¹³C NMR Spectroscopy
Published data for this compound in DMSO-d₆ indicates the following chemical shifts:
Table 3: ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 (pyrazole) | ~150 |
| C4 (pyrazole) | ~90 |
| C5 (pyrazole) | ~155 |
| -CH₃ | ~12 |
| -N-CH₂- | ~45 |
| -CH₂-CN | ~18 |
| -C≡N | ~118 |
IR Spectroscopy (Predicted)
The infrared spectrum will provide evidence for the key functional groups present in the molecule:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amino group.
-
2250-2240 cm⁻¹: C≡N stretching of the nitrile group.
-
1640-1580 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.
-
1550-1480 cm⁻¹: N-H bending vibration of the amino group.
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula C₇H₁₀N₄ with a molecular ion peak [M]⁺ at m/z 150.0905.
Workflow for Structure Elucidation
The logical process for elucidating the structure of a novel or uncharacterized compound like this compound follows a systematic workflow.
Caption: A typical workflow for structure elucidation.
Conclusion
The structure of this compound can be confidently assigned based on a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The key analytical techniques of NMR and IR spectroscopy, in conjunction with mass spectrometry, provide unambiguous evidence for the connectivity of the atoms and the presence of the characteristic functional groups. The consideration of tautomerism is essential for a complete understanding of the chemical nature of this compound. This guide provides a solid foundation for researchers working with this versatile heterocyclic molecule.
References
The Ascendancy of Aminopyrazoles: A Technical Guide to Discovery and Synthesis of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. Its inherent synthetic tractability and diverse pharmacological activities have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, inflammation, and infectious agents. This technical guide provides an in-depth exploration of the discovery and synthesis of novel aminopyrazole derivatives, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Core Synthetic Methodologies
The synthesis of aminopyrazole derivatives can be broadly categorized based on the position of the amino group on the pyrazole ring. The most prevalent and versatile methods for each isomer are detailed below.
Synthesis of 5-Aminopyrazole Derivatives
The most common and efficient method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[1]
General Experimental Protocol: Synthesis of 5-Aminopyrazoles from β-Ketonitriles
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq.) or a substituted hydrazine to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 5-aminopyrazole derivative.
Synthesis of 3-Aminopyrazole Derivatives
The synthesis of 3-aminopyrazoles can also be achieved through the reaction of β-ketonitriles with hydrazines, often with regioselectivity controlled by the reaction conditions.[2]
General Experimental Protocol: Synthesis of 3-Aminopyrazoles
-
Reaction Setup: A solution of the β-ketonitrile (1.0 eq.) is prepared in a suitable solvent, such as ethanol.
-
Reagent Addition: Hydrazine (1.05 eq.) and a catalytic amount of a weak acid like acetic acid are added to the solution.[2]
-
Heating: The mixture is heated at a controlled temperature, for instance, at 60°C for 24 hours.[2]
-
Solvent Removal: After cooling to room temperature, the solvent is evaporated under vacuum.
-
Extraction: The resulting residue is taken up in an organic solvent like ethyl acetate and washed with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed. The final product is purified, often by washing with a solvent like ethyl ether and drying under vacuum to yield the 3-aminopyrazole.[2]
Synthesis of 4-Aminopyrazole Derivatives
The synthesis of 4-aminopyrazoles can be accomplished through a Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.[3]
General Experimental Protocol: Synthesis of 4-Aminopyrazoles
-
N-Alkylation: A mixture of an enaminonitrile (1.0 eq.) and an α-halo compound (e.g., chloroacetonitrile) is prepared in an anhydrous solvent such as DMF.
-
Base Addition: A base, typically potassium carbonate or triethylamine, is added to the mixture to facilitate the alkylation.
-
Cyclization: The reaction mixture is stirred, often at room temperature, to allow for the N-alkylation and subsequent intramolecular cyclization to occur.
-
Work-up and Purification: The reaction is worked up by standard aqueous extraction procedures, and the crude product is purified by chromatography to yield the desired 4-aminopyrazole derivative.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative aminopyrazole derivatives, highlighting their biological activity and synthetic efficiency.
Table 1: Inhibitory Activity of Novel Aminopyrazole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| AP-1 | JAK1 | 3.4 | [4] |
| AP-1 | JAK2 | 2.2 | [4] |
| AP-1 | JAK3 | 3.5 | [4] |
| AP-2 | FGFR2 (wild-type) | 8 | Not specified |
| AP-2 | FGFR2 (gatekeeper mutant) | 15 | Not specified |
| AP-3 | p38α | 120 | Not specified |
| AP-4 | CDK2 | 45 | Not specified |
| AP-5 | Aurora A | 28.9 | [4] |
| AP-5 | Aurora B | 2.2 | [4] |
Table 2: Synthesis Yields of Selected Aminopyrazole Derivatives
| Derivative Type | Synthetic Method | Yield (%) | Reference |
| 5-Amino-3-phenyl-1H-pyrazole | Condensation of benzoylacetonitrile and hydrazine | 82 | [2] |
| 4-Amino-1,3-diphenyl-1H-pyrazole-5-carbonitrile | Thorpe-Ziegler cyclization of an enaminonitrile | 75 | [3] |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Dimerization and cyclization of malononitrile | 71 | [5] |
| 3-Amino-5-methyl-1H-pyrazole | Reaction of cyanoacetone with hydrazine | 93 | Not specified |
Key Signaling Pathways and Experimental Workflow
The biological effects of aminopyrazole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation. Many aminopyrazole derivatives have been developed as potent inhibitors of JAK kinases.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making it an important therapeutic target.
General Experimental Workflow
The discovery of novel aminopyrazole derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.
Conclusion
Aminopyrazole derivatives continue to be a rich source of novel therapeutic candidates. The synthetic accessibility of the aminopyrazole core, coupled with the ability to modulate its substitution pattern, allows for the fine-tuning of pharmacological properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of the next generation of aminopyrazole-based drugs. The continued exploration of their interactions with key signaling pathways will undoubtedly lead to the discovery of new and improved treatments for a range of human diseases.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
The Enduring Significance of Pyrazole Derivatives as Pharmacophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its role as a cornerstone in the design and development of novel therapeutics.[2][3] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in drug discovery.[4][5] This technical guide provides a comprehensive overview of the role of pyrazole derivatives as pharmacophores, detailing their mechanisms of action, therapeutic applications, and the experimental protocols used for their evaluation.
The unique structural features of the pyrazole ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, allow for facile modification and optimization of its physicochemical properties.[6] This adaptability enables medicinal chemists to fine-tune the selectivity and potency of pyrazole-based compounds for specific biological targets.[7] Consequently, pyrazole derivatives have been successfully developed into drugs for treating a multitude of conditions, including inflammation, pain, cancer, microbial infections, and cardiovascular diseases.[8][9][10]
Key Therapeutic Applications and Mechanisms of Action
The therapeutic breadth of pyrazole derivatives is extensive, with numerous approved drugs and clinical candidates targeting a variety of enzymes and receptors.
1. Anti-inflammatory and Analgesic Activity:
Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation and pain. The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib , is a prime example of a successful pyrazole-containing drug.[9] By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins that mediate inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] Other pyrazole derivatives have also shown potent anti-inflammatory effects through various mechanisms.[12]
2. Anticancer Activity:
In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Drugs like Ibrutinib , Ruxolitinib , and Axitinib target different kinases involved in oncogenic signaling pathways.[2] The pyrazole scaffold serves as a key pharmacophore for interacting with the ATP-binding site of these kinases, leading to the inhibition of their catalytic activity.[10]
3. Antimicrobial Activity:
The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungal species.[3][8] Their mechanisms of action in this context are diverse and can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
4. Other Therapeutic Areas:
Beyond these major areas, pyrazole derivatives have found utility in treating a wide range of other conditions. Sildenafil , used for erectile dysfunction, and Riociguat , for pulmonary hypertension, are notable examples of pyrazole-containing drugs with unique mechanisms of action.[2] The pyrazole core is also present in drugs targeting the cannabinoid CB1 receptor and in agents with antidepressant and antiviral properties.[8]
Quantitative Data on Pyrazole Derivatives
The following table summarizes the biological activity of selected pyrazole derivatives against their respective targets. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).
| Compound/Drug Name | Target | Assay Type | IC50/Ki Value | Therapeutic Area | Reference |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | 0.04 µM (IC50) | Anti-inflammatory | [12] |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Kinase Inhibition Assay | 0.5 nM (IC50) | Anticancer | [2] |
| Ruxolitinib | JAK1/JAK2 | Kinase Inhibition Assay | 3.3 nM / 2.8 nM (IC50) | Anticancer | [2] |
| Axitinib | VEGFR1/2/3 | Kinase Inhibition Assay | 0.1 nM / 0.2 nM / 0.1-0.3 nM (IC50) | Anticancer | [2] |
| Compound 141 | COX-2 | Enzyme Inhibition Assay | 0.08 µM (IC50) | Anti-inflammatory | [11] |
| Compound 49 | EGFR/HER-2 Tyrosine Kinase | Kinase Inhibition Assay | 0.26 µM / 0.20 µM (IC50) | Anticancer | [11] |
Experimental Protocols
The evaluation of the biological activity of pyrazole derivatives involves a variety of in vitro and in vivo assays. Below are representative protocols for key experiments.
1. COX-2 Inhibition Assay (In Vitro):
-
Objective: To determine the inhibitory potency of a pyrazole derivative against the COX-2 enzyme.
-
Methodology:
-
Recombinant human COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Kinase Inhibition Assay (In Vitro):
-
Objective: To assess the ability of a pyrazole derivative to inhibit a specific protein kinase.
-
Methodology:
-
The purified kinase enzyme is incubated with the test compound and a specific peptide substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
The IC50 value is determined by measuring the reduction in kinase activity at different compound concentrations.
-
3. Antimicrobial Susceptibility Testing (In Vitro):
-
Objective: To determine the minimum inhibitory concentration (MIC) of a pyrazole derivative against a specific microorganism.
-
Methodology (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plate is incubated under appropriate conditions for the growth of the microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing the Role of Pyrazoles: Signaling Pathways and Workflows
Signaling Pathway: Kinase Inhibition by a Pyrazole Derivative
The following diagram illustrates the general mechanism by which a pyrazole-containing kinase inhibitor blocks a signaling pathway involved in cell proliferation.
Caption: Kinase inhibition by a pyrazole derivative.
Experimental Workflow: Drug Discovery Process for Pyrazole Derivatives
This diagram outlines a typical workflow for the discovery and development of new drugs based on the pyrazole scaffold.
Caption: Drug discovery workflow for pyrazole derivatives.
The pyrazole scaffold continues to be a highly fruitful starting point for the development of new medicines.[13] Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemists.[14][15] The diverse range of biological activities exhibited by pyrazole derivatives highlights their remarkable ability to interact with a multitude of biological targets with high affinity and selectivity. As our understanding of disease biology deepens, the rational design of novel pyrazole-based compounds will undoubtedly lead to the discovery of next-generation therapeutics for a wide spectrum of human diseases. The ongoing exploration of this "privileged" scaffold promises to yield even more innovative and effective drugs in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Experimental protocol for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile synthesis
An Application Note and Experimental Protocol for the Synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Abstract
This document provides a detailed two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis involves the initial preparation of the 3-amino-5-methylpyrazole intermediate via the reaction of a cyanoacetone salt with a hydrazinium salt, followed by a cyanoethylation step using acrylonitrile. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds widely utilized in the development of novel therapeutic agents due to their diverse biological activities. The title compound, this compound (CAS No: 1240580-40-8), incorporates both a reactive amino group and a nitrile functional group, making it a versatile intermediate for further chemical modifications.[1][2] This protocol outlines a reliable and efficient method for its laboratory-scale synthesis.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
-
Formation of the Pyrazole Core: Synthesis of 3-amino-5-methylpyrazole from sodium cyanoacetone and hydrazinium monohydrochloride.
-
N-Alkylation (Cyanoethylation): Michael addition of acrylonitrile to the 3-amino-5-methylpyrazole core to yield the final product.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.
Step 1: Synthesis of 3-Amino-5-methylpyrazole
This procedure is adapted from established methods for preparing 3-amino-5-methylpyrazole from cyanoacetone salts.[3]
Materials and Reagents:
-
Sodium cyanoacetone
-
Hydrazinium monohydrochloride (40% by weight aqueous solution)
-
Toluene
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Prepare a 40% by weight aqueous solution of hydrazinium monohydrochloride. Adjust the pH to approximately 1 to 2 by adding a catalytic amount of concentrated hydrochloric acid.[3]
-
In a reaction vessel equipped with a stirrer and thermometer, add 1.0 molar equivalent of the hydrazinium monohydrochloride solution.
-
Over a period of 45-60 minutes, slowly add 1.0 molar equivalent of sodium cyanoacetone while maintaining the reaction temperature at 30-35°C.[3]
-
After the addition is complete, allow the mixture to stir at 35°C for an additional 4 to 5 hours.
-
Add toluene (approx. 650 ml per mole of reactant) to the reaction mixture.
-
Heat the mixture to distill off the water azeotropically using a Dean-Stark apparatus or equivalent setup.[3]
-
Once water removal is complete, cool the remaining toluene solution. Add an equal volume of ethanol to precipitate the sodium chloride byproduct.
-
Filter off the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the toluene and ethanol.
-
The crude product can be purified by vacuum distillation (boiling point ~128°C at 2 mm Hg) to yield 3-amino-5-methylpyrazole as a solid or oil.[3]
Step 2: Synthesis of this compound
This procedure is a Michael addition reaction, analogous to the N-alkylation of similar pyrazole systems.[4]
Materials and Reagents:
-
3-Amino-5-methylpyrazole (from Step 1)
-
Acrylonitrile
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1.0 molar equivalent of 3-amino-5-methylpyrazole in DMF (approx. 5 mL per gram of pyrazole).
-
Add a catalytic amount of 2 M sodium hydroxide solution (e.g., 0.1 molar equivalents).
-
Heat the mixture to approximately 60°C with stirring.[4]
-
Add a solution of acrylonitrile (1.2 to 1.4 molar equivalents) in DMF dropwise over 15-20 minutes.
-
Maintain the reaction at 60°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the DMF solvent by vacuum distillation.
-
The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reactant A | Reactant B | Solvent(s) | Temperature | Typical Yield | Reference |
| 1 | Sodium Cyanoacetone | Hydrazinium Monohydrochloride | Water, Toluene, Ethanol | 30-35°C | 70-89% | [3] |
| 2 | 3-Amino-5-methylpyrazole | Acrylonitrile | DMF | 60°C | ~85% (Analogous) | [4] |
Table 2: Physicochemical and Characterization Data
| Property | Value | Reference |
| Final Compound | This compound | |
| CAS Number | 1240580-40-8 | [1] |
| Molecular Formula | C₇H₁₀N₄ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Starting Material | 3-Amino-5-methylpyrazole | |
| CAS Number | 31230-17-8 | [5] |
| Molecular Formula | C₄H₇N₃ | [5] |
| Molecular Weight | 97.12 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Boiling Point | 213°C (14 mmHg) | [5] |
Note: Yields are based on reported values in the literature for the specified or analogous reactions and may vary depending on experimental conditions.
References
- 1. bio-fount.com [bio-fount.com]
- 2. 61255-82-1|this compound|BLD Pharm [bldpharm.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechempharma.com [lifechempharma.com]
Application Notes and Protocols: 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is a valuable heterocyclic building block, primarily utilized as a chemical intermediate in the synthesis of a variety of fused heterocyclic compounds. Its bifunctional nature, possessing both a reactive amino group and a nitrile functionality, makes it a versatile precursor for constructing complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The aminopyrazole moiety serves as a key component for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds that has garnered significant attention for its potential as kinase inhibitors in drug discovery programs targeting cancer and other proliferative diseases.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
The primary application of this compound is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or a synthetic equivalent. The 5-amino group of the pyrazole acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the fused pyrimidine ring.
The resulting pyrazolo[1,5-a]pyrimidine derivatives are of significant interest in drug development due to their demonstrated activity as inhibitors of various protein kinases.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, such as Tropomyosin Receptor Kinases (Trk), Phosphoinositide 3-kinases (PI3K), and Cyclin-Dependent Kinases (CDK), researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
Experimental Protocols
The following protocols are representative methods for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazole precursors, which can be adapted for reactions involving this compound.
Protocol 1: Synthesis of 7-Aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile via Reaction with a β-Diketone
This protocol describes a general procedure for the condensation of a 5-aminopyrazole with a β-diketone, such as acetylacetone, in an acidic medium.
Materials:
-
This compound
-
Acetylacetone (pentane-2,4-dione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid.
-
Add 1.1 equivalents of acetylacetone to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Microwave-Assisted Synthesis of 7-Substituted-pyrazolo[1,5-a]pyrimidines
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods.
Materials:
-
This compound
-
Appropriate 1,3-dicarbonyl compound or enaminone
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine 1.0 equivalent of this compound and 1.1 equivalents of the 1,3-dicarbonyl compound.
-
Add the appropriate solvent (if any).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-160°C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure followed by purification via column chromatography.
Data Presentation
The following tables summarize the yields of various pyrazolo[1,5-a]pyrimidine derivatives synthesized from different 5-aminopyrazoles and 1,3-dicarbonyl compounds, as reported in the literature. This data provides a reference for the expected efficiency of similar reactions.
| 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| 5-Amino-3-(p-tolyl)-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | 2-Methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 85 | Adapted from[2] |
| 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | Acetylacetone | 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | 92 | Adapted from[2] |
| 5-Amino-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile | Benzoylacetone | 2-Phenyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 88 | Adapted from[2] |
Potential Biological Targets and Signaling Pathways
Derivatives of pyrazolo[1,5-a]pyrimidines synthesized from this compound have shown promise as inhibitors of several key protein kinases involved in cancer progression. Understanding the signaling pathways regulated by these kinases is crucial for rational drug design and development.
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are critical for the development and function of the nervous system. However, chromosomal rearrangements leading to oncogenic fusions of Trk kinases are found in a variety of cancers. These fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.
Caption: Trk Signaling Pathway and Inhibition.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is one of the most common events in human cancers, often due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.
Caption: PI3K/AKT/mTOR Pathway and Inhibition.
CDK16/Cyclin Y Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. CDK16, in complex with its regulatory partner Cyclin Y, has been implicated in cell cycle progression and spermatogenesis. Dysregulation of CDKs is a common feature of cancer, making them attractive therapeutic targets.
Caption: CDK16/Cyclin Y Pathway and Inhibition.
Conclusion
This compound is a highly useful and versatile intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocyclic systems. The resulting compounds have demonstrated significant potential as inhibitors of various protein kinases, making them valuable scaffolds in the development of targeted therapies for cancer and other diseases. The provided protocols and pathway diagrams serve as a valuable resource for researchers in medicinal chemistry and drug discovery to further explore the potential of this important chemical intermediate.
References
The Pivotal Role of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile in Medicinal Chemistry: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The compound 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile stands as a critical building block in the synthesis of a diverse array of therapeutic agents. Its inherent structural features, namely the reactive amino group and the versatile pyrazole core, make it a prized scaffold for the development of targeted therapies, particularly in the realm of kinase inhibition. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways influenced by molecules derived from this key intermediate.
Application Notes
The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and related heterocyclic systems. These scaffolds are bioisosteres of purines and are known to be integral to the structure of numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2]
Derivatives of this aminopyrazole nitrile have shown significant potential as inhibitors of several important kinase families:
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in autoimmune diseases and myeloproliferative neoplasms.[2][3][4] The pyrazolo[3,4-d]pyrimidine core, readily synthesized from this compound, is a key pharmacophore in potent JAK inhibitors like Ruxolitinib.[5][6]
-
Checkpoint Kinases (CHK1): These kinases are involved in DNA damage response and are attractive targets for cancer therapy. Novel CHK1 inhibitors have been developed using pyrimidine-based structures derived from aminopyrazole precursors.
-
c-Jun N-terminal Kinase (JNK3): As a key player in neuronal apoptosis, JNK3 is a target for the treatment of neurodegenerative diseases. Pyrazole-based compounds have been designed as selective JNK3 inhibitors.
-
Other Kinases: The versatility of the aminopyrazole scaffold has been exploited to develop inhibitors for a range of other kinases, including p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are involved in inflammatory responses.[7]
The nitrile group in the parent molecule also offers a handle for further chemical modifications, or it can be a key pharmacophoric element interacting with the target protein.
Quantitative Data: Potency of Pyrazole-Derived Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several pyrazole-derived compounds against various kinases, illustrating the potency that can be achieved from this structural class.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Antiproliferative IC₅₀ (µM) |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | PC-3, HEL, K562, MCF-7, MOLT4 | Low micromolar |
| Compound 11b | JAKs | Not specified | HEL, K562 | 0.35, 0.37 |
| Ruxolitinib | JAK1, JAK2 | ~3 | Not specified | Not specified |
Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.[3][8]
Experimental Protocols
This section provides a representative protocol for the synthesis of a pyrazolo[3,4-d]pyrimidine core, a common step in the development of kinase inhibitors derived from this compound. This protocol is a generalized procedure based on established chemical transformations of aminopyrazoles.
Protocol 1: Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes a two-step synthesis of a generic 4-amino-pyrazolo[3,4-d]pyrimidine derivative from this compound.
Step 1: Cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add an appropriate 1,3-dicarbonyl compound or its equivalent (e.g., a β-ketoester, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Conversion to the 4-amino-pyrazolo[3,4-d]pyrimidine
-
Chlorination: Suspend the pyrazolo[3,4-d]pyrimidin-4-one from Step 1 in phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Removal of Excess Reagent: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Isolation of Chloro-intermediate: The chlorinated product usually precipitates as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Amination: Dissolve the chlorinated intermediate in a suitable solvent like isopropanol or dioxane. Add the desired amine (e.g., ammonia in a sealed tube or an appropriate primary/secondary amine) and heat the reaction mixture.
-
Final Product Isolation: After the reaction is complete, cool the mixture and remove the solvent. The crude product can be purified by recrystallization or column chromatography to yield the final 4-amino-pyrazolo[3,4-d]pyrimidine derivative.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that are crucial for hematopoiesis and immune function.[2] Many inhibitors derived from the aminopyrazole scaffold target this pathway.
Caption: The JAK-STAT signaling pathway and the point of intervention by JAK inhibitors.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically follows a structured workflow from initial synthesis to biological evaluation.
Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. rfppl.co.in [rfppl.co.in]
- 2. onclive.com [onclive.com]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile as a precursor for pyrazolo[1,5-a]pyrimidines
Topic: 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile as a Precursor for Pyrazolo[1,5-a]pyrimidines
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific examples of the use of this compound as a direct precursor for the synthesis of pyrazolo[1,5-a]pyrimidines. The reactivity of the N1-propanenitrile substituent and its fate during the cyclocondensation reaction are currently not documented in available scientific literature. The protocols provided herein are based on the closely related and well-documented precursor, 5-amino-3-methylpyrazole . Researchers intending to use this compound should be aware that significant optimization of the reaction conditions may be necessary, and the final product structure may differ from those described below due to the potential participation or cleavage of the propanenitrile group.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This scaffold is a key component in a variety of biologically active molecules that have shown therapeutic potential as anti-inflammatory, anticancer, antiviral, and kinase inhibitory agents. Their structural resemblance to purines allows them to interact with a range of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using 5-amino-3-methylpyrazole as a starting material, offering a foundational methodology for researchers in this field.
Synthetic Strategies
The most common and effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species. Key reagents for this transformation include β-dicarbonyl compounds and β-enaminones. These reactions can often be promoted by acid catalysis or conducted under thermal or microwave-assisted conditions.
Caption: General synthetic routes to pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine via Condensation with a β-Diketone
This protocol describes the reaction of 5-amino-3-methylpyrazole with benzoylacetone.
Materials:
-
5-amino-3-methylpyrazole
-
Benzoylacetone
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware for reflux
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-amino-3-methylpyrazole (1.0 eq) and benzoylacetone (1.05 eq) in a minimal amount of ethanol.
-
To this solution, add glacial acetic acid (approximately 10-20% of the total volume) to act as a catalyst and solvent.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or after partial solvent removal. If not, slowly add cold water to the concentrated mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain the final 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis of 2,7-Dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine from a β-Enaminone
This protocol details the reaction of 5-amino-3-methylpyrazole with a β-enaminone under microwave irradiation.
Materials:
-
5-amino-3-methylpyrazole
-
(E)-4-(dimethylamino)-3-phenylbut-3-en-2-one
-
Microwave reactor
-
Ethanol
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine 5-amino-3-methylpyrazole (1.0 eq) and (E)-4-(dimethylamino)-3-phenylbut-3-en-2-one (1.0 eq).
-
Add a minimal amount of a high-boiling point solvent like ethanol or conduct the reaction solvent-free if the reactants are liquids or low-melting solids.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. The reaction progress can be monitored by running test reactions at different time points.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product solidifies upon cooling, it can be collected directly. Otherwise, add a small amount of ethanol and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization if necessary.
-
Dry the purified 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine.
Data Presentation
The following table summarizes typical yields for the synthesis of various pyrazolo[1,5-a]pyrimidines from 5-amino-3-methylpyrazole and different β-dicarbonyl or equivalent synthons.
| Entry | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | 85-95 |
| 2 | Benzoylacetone | 2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine | 80-90 |
| 3 | Dibenzoylmethane | 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine | 75-85 |
| 4 | Ethyl acetoacetate | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 70-80 |
Application in Drug Discovery: Inhibition of the PI3K/Akt Signaling Pathway
Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of protein kinases, including Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many types of cancer.
Application Notes and Protocols for the Quantification of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
These application notes provide detailed methodologies for the quantitative analysis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile in research and development settings. The following protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound. The methods described are based on common analytical techniques employed for pyrazole derivatives and similar nitrogen-containing heterocyclic compounds.
Introduction
This compound is a heterocyclic compound containing a pyrazole ring, a structure of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2][3][4][5] Accurate quantification of this and related compounds is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry.[6][7] This document outlines two robust analytical methods for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
Two primary methods are presented for the quantification of this compound, offering different levels of sensitivity and selectivity to suit various analytical needs.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for routine analysis and quantification in samples with relatively clean matrices.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.[7][8][9]
Chromatographic Conditions:
| Parameter | Value |
| Column | UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 2% B0.5-3.0 min: 2-98% B3.0-3.5 min: 98% B3.5-3.6 min: 98-2% B3.6-5.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 151.1 m/z (Calculated for [M+H]⁺ of C₇H₁₀N₄) |
| Product Ions (Q3) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for specific transitions |
| Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V[8] |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with the mobile phase initial composition.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL for HPLC-UV; 1 - 1000 ng/mL for LC-MS/MS).
Sample Preparation (from a hypothetical biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC system.
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the proposed analytical methods.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | Intra-day: < 2%Inter-day: < 5% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | Intra-day: < 5%Inter-day: < 10% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Matrix Effect | Minimal |
Visualization
The following diagrams illustrate the experimental workflows.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
- 7. iris.unife.it [iris.unife.it]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Note and Protocol for the Scalable Synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, scalable, two-step synthesis procedure for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, a valuable building block in pharmaceutical and materials science research. The synthesis involves the initial preparation of the key intermediate, 3-amino-5-methylpyrazole, followed by its N-alkylation via a cyanoethylation reaction with acrylonitrile.
Step 1: Scalable Synthesis of 3-Amino-5-methylpyrazole
The first step focuses on a robust and scalable synthesis of 3-amino-5-methylpyrazole from the readily available starting materials, cyanoacetone (or its sodium salt) and a hydrazine salt. This procedure is adapted from a well-established patented method, ensuring high yield and purity.[1]
Experimental Protocol
Materials and Equipment:
-
Sodium cyanoacetone
-
Hydrazinium monohydrochloride (40% aqueous solution)
-
Toluene
-
Ethanol
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, and a Dean-Stark apparatus or equivalent for azeotropic distillation.
-
Standard laboratory glassware for filtration and distillation.
Procedure:
-
To a suitable reaction vessel, add 1 mole of a 40% by weight aqueous solution of hydrazinium monohydrochloride.
-
Over a period of 2 hours, add 1 mole of sodium cyanoacetone to the solution at 35°C with stirring.
-
Allow the reaction mixture to stir for an additional 4.5 hours at 35°C.
-
Add 400 ml of toluene to the reaction mixture and heat to reflux to remove water via azeotropic distillation.
-
Once all the water has been removed, distill off the toluene.
-
To the viscous residue, add 200 ml of ethanol to precipitate sodium chloride.
-
Filter off the precipitated sodium chloride.
-
Remove the ethanol from the filtrate under reduced pressure to yield crude 3-amino-5-methylpyrazole.
-
The crude product can be further purified by vacuum distillation.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 88.6% of theoretical | [1] |
| Purity | >89% | [1] |
Step 2: Synthesis of this compound via Cyanoethylation
Experimental Protocol
Materials and Equipment:
-
3-Amino-5-methylpyrazole (from Step 1)
-
Acrylonitrile
-
Suitable solvent (e.g., ethanol, acetonitrile, or neat)
-
Optional: Basic catalyst (e.g., triethylamine, potassium carbonate)
-
Reaction vessel with magnetic stirring and a reflux condenser.
-
Rotary evaporator
-
Chromatography equipment for purification (optional)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-amino-5-methylpyrazole in a suitable solvent. Note: The reaction can potentially be run neat, using acrylonitrile as both reactant and solvent.
-
Add 1.1 to 1.5 equivalents of acrylonitrile to the solution.
-
Optional: Add a catalytic amount of a base (e.g., a few drops of triethylamine or a small amount of potassium carbonate) to facilitate the reaction. Some aza-Michael additions of pyrazoles proceed without a catalyst.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess acrylonitrile under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Expected Outcome and Characterization
The expected product is this compound. Due to the asymmetry of the 3-amino-5-methylpyrazole, the alkylation is expected to occur predominantly at the N1 position, which is sterically less hindered. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data (Hypothetical based on analogous reactions)
| Parameter | Expected Value |
| Yield | 60-90% |
| Purity | >95% after purification |
Synthesis Workflow
The overall synthetic pathway is depicted in the following workflow diagram.
References
Application Notes and Protocols: The Role of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile in Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1][2] The design of these inhibitors typically involves a scaffold for specific, non-covalent recognition of the target protein and a reactive electrophilic "warhead" that forms a covalent bond with a nearby nucleophilic amino acid residue.[3] This document outlines the potential role of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile as a versatile fragment in the design of targeted covalent inhibitors.
Based on its chemical structure, this compound can be dissected into two key functional components:
-
The 5-amino-3-methyl-1H-pyrazole Scaffold: This moiety is a well-established "hinge-binder" in many kinase inhibitors.[4] The amino group and pyrazole nitrogens can form critical hydrogen bonds with the backbone of the kinase hinge region, providing the initial non-covalent binding affinity and orienting the molecule within the ATP-binding pocket.[3][5][6]
-
The Propanenitrile Moiety: The nitrile group can act as a reversible electrophilic warhead.[7][8][9] It can react with nucleophilic residues, most commonly cysteine, to form a thioimidate adduct.[7][9] This covalent interaction is often reversible, which can be advantageous in minimizing off-target effects and potential toxicity associated with permanent protein modification.[7][8]
Therefore, this compound represents a promising starting point for the development of targeted covalent inhibitors, particularly for protein kinases. The aminopyrazole core provides a solid foundation for achieving target selectivity, while the nitrile offers a tunable covalent mechanism.
Application Notes
1. A Scaffold for Kinase Inhibitor Development:
The 5-aminopyrazole core is a privileged scaffold in kinase inhibitor design.[4] Its ability to form multiple hydrogen bonds with the kinase hinge region makes it an ideal anchor for positioning an electrophilic warhead. The methyl group at the 3-position can be further modified to explore additional interactions within the ATP binding site to enhance selectivity and potency.
2. A Reversible Covalent Warhead:
The nitrile group is a relatively mild electrophile, which contributes to a more favorable safety profile compared to more reactive warheads like acrylamides.[7][9] The reversibility of the covalent bond formed with a cysteine residue allows for a dynamic equilibrium between the free and covalently bound inhibitor. This can lead to a prolonged duration of action while still allowing for target turnover and reducing the risk of idiosyncratic toxicity.[7][8]
3. Structure-Activity Relationship (SAR) Studies:
This compound is an excellent starting fragment for SAR studies. Key modifications could include:
-
Substitution on the pyrazole ring: To enhance non-covalent affinity and selectivity.
-
Modification of the linker: The length and composition of the propyl chain can be altered to optimize the positioning of the nitrile warhead relative to the target nucleophile.
-
Substitution alpha to the nitrile: To modulate the electrophilicity and reactivity of the nitrile group.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a series of inhibitors based on the this compound scaffold, targeting a hypothetical kinase with an accessible cysteine residue.
| Compound ID | Modification | Target Kinase IC50 (nM) | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |
| AMPN-001 | Parent Compound | 850 | 0.0012 | 15.2 | 79 |
| AMPN-002 | 3-CF₃-pyrazole | 45 | 0.0015 | 1.8 | 833 |
| AMPN-003 | 4-Cl-phenyl at C4 | 12 | 0.0028 | 0.5 | 5600 |
| AMPN-004 | Ethylene linker | 1200 | 0.0005 | 25.1 | 20 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on literature procedures for similar aminopyrazole derivatives.
Materials:
-
3-amino-5-methylpyrazole
-
Acrylonitrile
-
Triton B (40% in methanol)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in ethanol, add Triton B (0.1 eq).
-
Heat the mixture to 50°C.
-
Add acrylonitrile (1.1 eq) dropwise over 30 minutes.
-
Stir the reaction mixture at 50°C for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound.
Protocol 2: Kinetic Characterization of Covalent Inhibition
This protocol describes a method to determine the kinetic parameters (k_inact and K_i) for a covalent inhibitor.
Materials:
-
Target kinase
-
ATP
-
Peptide substrate
-
This compound (or derivative)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
Procedure:
-
IC50 Determination with Pre-incubation:
-
Prepare a serial dilution of the inhibitor.
-
Pre-incubate the kinase with the inhibitor for varying time points (e.g., 0, 15, 30, 60, 120 minutes) in the kinase buffer.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using the ADP-Glo™ assay.
-
Calculate the IC50 value for each pre-incubation time point.
-
-
Determination of k_obs:
-
Plot the IC50 values against the pre-incubation time.
-
From this data, determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
-
Determination of k_inact and K_i:
-
Plot the k_obs values against the inhibitor concentration.
-
Fit the data to the following equation: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.
-
The maximal rate of inactivation is k_inact, and the inhibitor concentration at half-maximal rate is K_i.
-
The second-order rate constant (k_inact/K_i) can be calculated from the linear portion of the curve at low inhibitor concentrations.
-
Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation
This protocol confirms the covalent modification of the target protein by the inhibitor.
Materials:
-
Target kinase
-
This compound (or derivative)
-
Incubation buffer (e.g., 50 mM HEPES pH 7.5)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the target kinase (e.g., 1-5 µM) with an excess of the inhibitor (e.g., 10-50 µM) in the incubation buffer at room temperature for various time points (e.g., 0, 1, 4, 24 hours).
-
Quench the reaction if necessary (e.g., by adding formic acid).
-
Desalt the protein sample using a C4 ZipTip.
-
Analyze the intact protein by LC-MS to determine the mass of the unmodified protein and the protein-inhibitor adduct. The expected mass shift corresponds to the molecular weight of the inhibitor.
-
To identify the specific site of modification, the protein can be digested with trypsin, and the resulting peptides analyzed by LC-MS/MS.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US11014911, Example 290 | C19H27N5O4 | CID 154616596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanism of Hydrazine Cyclocondensation for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. Their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes their synthesis a subject of intense research in drug discovery and development. The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, remains one of the most fundamental and versatile methods for constructing the pyrazole ring.[1][2][3][4] This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and quantitative data to guide researchers in the synthesis of substituted pyrazoles.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and straightforward method for the preparation of pyrazoles.[1][4] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically catalyzed by an acid.[1][2][3][5]
The reaction mechanism proceeds through the following key steps:
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often the rate-determining step and is facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a hydrazone intermediate.[1][2][3][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the remaining carbonyl carbon in an intramolecular fashion. This cyclization step forms a five-membered heterocyclic intermediate.[1][2][3]
-
Dehydration: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrazole ring.[1][2][3]
A critical aspect of the Knorr synthesis, especially in drug development where specific isomers are required, is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, two regioisomeric pyrazole products can potentially be formed. The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions such as pH and solvent.[1][7]
Caption: General reaction mechanism of the Knorr pyrazole synthesis.
Data Presentation
The following tables summarize quantitative data for the synthesis of various pyrazole derivatives via the Knorr cyclocondensation and related methods, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Synthesis of 1,3,5-Substituted Pyrazoles from Substituted Acetylacetone [4]
| Entry | R¹ | R² | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | H | H | LiClO₄ | Ethylene Glycol | 3 | 90 |
| 2 | H | 4-NO₂ | LiClO₄ | Ethylene Glycol | 3.5 | 92 |
| 3 | H | 2,4-(NO₂)₂ | LiClO₄ | Ethylene Glycol | 2.5 | 95 |
| 4 | H | 4-Cl | LiClO₄ | Ethylene Glycol | 4 | 88 |
| 5 | Me | H | LiClO₄ | Ethylene Glycol | 3 | 85 |
| 6 | Me | 4-NO₂ | LiClO₄ | Ethylene Glycol | 4 | 87 |
| 7 | Me | 2,4-(NO₂)₂ | LiClO₄ | Ethylene Glycol | 3 | 93 |
| 8 | Me | 4-Cl | LiClO₄ | Ethylene Glycol | 4.5 | 82 |
Table 2: Green Synthesis of Pyrazoles using a Nano-ZnO Catalyst [4][8]
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Time (min) | Yield (%) |
| 1 | Ethyl Acetoacetate | Phenylhydrazine | 30 | 95 |
| 2 | Acetylacetone | Phenylhydrazine | 30 | 94 |
| 3 | Ethyl Benzoylacetate | Phenylhydrazine | 45 | 92 |
| 4 | Dibenzoylmethane | Phenylhydrazine | 40 | 93 |
| 5 | Ethyl Acetoacetate | 4-Chlorophenylhydrazine | 35 | 93 |
| 6 | Acetylacetone | 4-Nitrophenylhydrazine | 30 | 96 |
Table 3: Microwave-Assisted Synthesis of Pyrazolones [9]
| Entry | β-Ketoester | Hydrazine | Aldehyde | Time (min) | Yield (%) |
| 1 | Ethyl Acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 10 | 83 |
| 2 | Ethyl Acetoacetate | 4-Fluorophenylhydrazine | 4-Hydroxybenzaldehyde | 10 | 98 |
| 3 | Ethyl Acetoacetate | Phenylhydrazine | 4-Trifluoromethylbenzaldehyde | 10 | 85 |
| 4 | Ethyl Acetoacetate | 3-Nitrophenylhydrazine | 4-Chlorobenzaldehyde | 10 | 75 |
| 5 | Methyl Acetoacetate | Phenylhydrazine | 4-Methoxybenzaldehyde | 10 | 92 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as foundational procedures that may be optimized for different substrates and scales.
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)[3]
This protocol describes the synthesis of Edaravone, a neuroprotective agent.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: After cooling the resulting syrup in an ice bath, add a small amount of diethyl ether.
-
Crystallization: Vigorously stir the mixture to induce the crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate[3][6]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Protocol 3: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones[9]
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Substituted benzaldehyde (0.3 mmol)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 50-mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate, the substituted phenylhydrazine, and the substituted benzaldehyde.
-
Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
Work-up: After cooling, triturate the resulting solid with ethyl acetate.
-
Isolation: Collect the product by suction filtration.
Mandatory Visualization
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Polar Aminopyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polar aminopyrazole compounds are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their inherent polarity, however, presents significant challenges during purification. This document provides detailed application notes and protocols for the effective purification of these compounds, focusing on crystallization, liquid-liquid extraction, and advanced chromatographic techniques. The aim is to equip researchers with the necessary tools to achieve high purity and yield, essential for accurate biological evaluation and drug development.
Impurity Profile of Polar Aminopyrazole Compounds
The primary impurities in the synthesis of aminopyrazoles often include regioisomers (e.g., 3-aminopyrazole vs. 5-aminopyrazole), unreacted starting materials, and by-products from side reactions.[2][3] The formation of regioisomers is a common challenge when using substituted hydrazines and is highly dependent on reaction conditions, which can be tuned to favor one isomer over the other.[2] Understanding the potential impurity profile is crucial for selecting the appropriate purification strategy.[4][5][6]
Purification Techniques
A multi-step approach, often combining extraction, chromatography, and crystallization, is typically required to achieve high purity for polar aminopyrazole compounds.
Liquid-Liquid Extraction (LLE)
LLE is an effective initial purification step to remove inorganic salts and highly polar or non-polar impurities from the reaction mixture.[4][6][7][8] The basicity of the amino group on the pyrazole ring allows for selective extraction by manipulating the pH of the aqueous phase.[4]
Protocol 1: General Liquid-Liquid Extraction for Aminopyrazole Purification
This protocol describes a typical workup procedure for a reaction mixture containing a basic aminopyrazole product.
-
Quenching: Quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL aqueous solution).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]
Table 1: Solvent Selection for Liquid-Liquid Extraction
| Solvent System | Target Impurities | Reference |
| Ethyl Acetate / Water | General purpose for moderately polar compounds | [10] |
| Dichloromethane / Water | For less polar aminopyrazole derivatives | [2] |
| Toluene / Aqueous NaOH | For separation of acidic impurities | [11] |
Crystallization
Crystallization is a powerful technique for obtaining highly pure aminopyrazole compounds, especially after initial cleanup by other methods.[12][13] The choice of solvent is critical and should be determined empirically for each compound.[13] For basic aminopyrazoles, forming a hydrochloride salt can often improve crystallinity.[14][15]
Protocol 2: Recrystallization of 3(5)-Aminopyrazole
This protocol is adapted from a procedure in Organic Syntheses for the purification of 3(5)-aminopyrazole.[2]
-
Dissolution: Dissolve the crude 3(5)-aminopyrazole in a minimal amount of hot methanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold methanol, followed by diethyl ether. Dry the crystals under vacuum.
Table 2: Quantitative Data for 3(5)-Aminopyrazole Purification
| Purification Step | Product Form | Yield | Purity | Melting Point | Reference |
| Distillation | Yellow Oil | 74-84% | >95% | 37-39 °C | [2] |
| Recrystallization | White Needles | - | High | 144-145 °C | [2] |
Chromatographic Techniques
For complex mixtures, particularly those containing regioisomers, chromatographic techniques are indispensable. Due to the polar nature of aminopyrazoles, traditional normal-phase chromatography on silica gel can lead to poor peak shape and low recovery. Hydrophilic Interaction Liquid Chromatography (HILIC) and preparative High-Performance Liquid Chromatography (HPLC) are often more effective.[16][17][18][19][20] Supercritical Fluid Chromatography (SFC) is an emerging green technology for both chiral and achiral separations of polar compounds.[8][12][13][21][22][23][24][25][26]
Protocol 3: Preparative HILIC Purification of Polar Aminopyrazoles
This is a general protocol that can be adapted for the purification of various polar aminopyrazole compounds.
-
Column Selection: Choose a HILIC stationary phase, such as one with an amide or amino functional group.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Initial Conditions: 95% B for 2 minutes.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Wash: 50% B for 5 minutes.
-
Re-equilibration: Return to 95% B and hold for 10 minutes.
-
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase conditions (95:5 Acetonitrile:Water). If solubility is an issue, a small amount of a stronger solvent can be used.
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired peak and analyze for purity by analytical HPLC-UV. Pool the pure fractions and remove the solvent under reduced pressure.
Table 3: Comparison of Chromatographic Techniques for Polar Aminopyrazole Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| HILIC | Polar (Amide, Amino, Silica) | High Organic Content (e.g., Acetonitrile/Water) | Good retention of polar compounds, MS-compatible mobile phases.[1][16][18][20][27] | Can have longer equilibration times. |
| Preparative RP-HPLC | C18, C8 | Water/Acetonitrile or Methanol (often with additives like TFA or formic acid) | Widely available, robust. | Poor retention of very polar compounds without ion-pairing agents.[28][29] |
| SFC | Chiral (e.g., polysaccharide-based) or Achiral (e.g., 2-ethylpyridine) | Supercritical CO2 with a polar modifier (e.g., Methanol) | Fast, "green" (less organic solvent), good for chiral separations.[8][12][21][23][24][25] | Requires specialized equipment. |
Visualizations
Caption: General workflow for the purification of polar aminopyrazole compounds.
Caption: Decision tree for selecting the appropriate purification technique.
Caption: Step-by-step workflow for preparative HILIC purification.
Troubleshooting
Table 4: Common Issues in the Purification of Polar Aminopyrazoles
| Issue | Possible Cause | Suggested Solution | Reference |
| Poor Peak Shape in HPLC (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Add a competitor (e.g., triethylamine) to the mobile phase. Use a mobile phase with a lower pH to protonate the amine. Use a highly end-capped column. | [11][30][31] |
| Low Recovery from Silica Gel Chromatography | Strong adsorption of the polar compound to the silica. | Deactivate the silica gel with triethylamine. Use HILIC or reversed-phase chromatography instead. | [17] |
| Difficulty in Crystallization | Compound is an oil or forms an amorphous solid. | Try different solvent systems. Form a salt (e.g., hydrochloride) to induce crystallization. Use seeding with a small crystal. | [9][12][14][15] |
| Co-elution of Regioisomers | Similar polarity and structure of the isomers. | Optimize the chromatographic method (gradient, mobile phase, stationary phase). Consider SFC with a chiral stationary phase, as it can sometimes resolve positional isomers. | [10] |
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. chromedia.org [chromedia.org]
- 13. Development of supercritical fluid extraction and supercritical fluid chromatography purification methods using rapid solubility screening with multiple solubility chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. teledynelabs.com [teledynelabs.com]
- 17. longdom.org [longdom.org]
- 18. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. arkat-usa.org [arkat-usa.org]
- 28. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. waters.com [waters.com]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. reddit.com [reddit.com]
Application Notes and Protocols for the One-Pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols outlined below utilize various catalytic systems, emphasizing efficiency, high yields, and adherence to green chemistry principles.
Introduction
The one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles is a convergent and atom-economical approach that typically involves the reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative. The reaction proceeds through a cascade of events, including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization. Various catalysts have been developed to facilitate this transformation under mild conditions, often in environmentally benign solvents. These methods offer significant advantages over traditional multi-step syntheses by reducing reaction time, simplifying work-up procedures, and minimizing waste.[1][2]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the quantitative data from different catalytic methods for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, providing a comparative overview of their efficiency.
| Catalyst [ref] | Aldehyde (Example) | Hydrazine (Example) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| LDH@PTRMS@DCMBA@CuI[3][4][5] | Benzaldehyde | Phenylhydrazine | H₂O/EtOH | 55 | 15-27 | 85-93 |
| Calcined Mg-Fe Hydrotalcite[6][7] | Aromatic Aldehydes | Phenylhydrazine | Not Specified | Ambient | Shorter Time | High |
| Potassium Phthalimide (PPI)[1] | Benzaldehyde | Phenylhydrazine | EtOH/H₂O (2:1) | 50 | Not Specified | High |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs[8][9] | Azo-linked Aldehydes | Phenylhydrazine | Mechanochemical | Room Temp. | Short Time | Excellent |
| Catalyst-Free[10][11] | Aromatic Aldehydes | Phenylhydrazine | Water and Ethanol | Room Temp. | Not Specified | Efficient |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Synthesis using a Modified Layered Double Hydroxide (LDH) Catalyst [3][4][5]
This protocol describes a green and efficient synthesis utilizing a novel nano copper-modified layered double hydroxide catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Phenylhydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)
-
Ethanol/Water (H₂O/EtOH) solvent mixture
-
5 mL round-bottomed flask
-
Magnetic stirrer
-
TLC plates (n-hexane/ethyl acetate, 1:1)
Procedure:
-
To a 5 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add the H₂O/EtOH solvent and stir the mixture at 55 °C using a magnetic stirrer.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an eluent system of n-hexane/ethyl acetate (1:1).
-
Upon completion of the reaction (typically within 15-27 minutes), allow the mixture to cool to room temperature.
-
The precipitated product can be isolated by filtration, washed with cold water, and dried.
-
The catalyst can be recovered, washed, and reused for subsequent reactions.
Protocol 2: Synthesis using Potassium Phthalimide (PPI) as a Catalyst [1]
This method employs the readily available and inexpensive potassium phthalimide as a catalyst in a green solvent system.
Materials:
-
Aldehyde (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium Phthalimide (PPI) (15 mol%)
-
Ethanol/Water (EtOH:H₂O, 2:1 mixture)
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, combine the aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (15 mol%).
-
Add the EtOH:H₂O (2:1) solvent mixture.
-
Heat the reaction mixture to 50 °C and maintain this temperature for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid product, wash with ice-cold water, and dry at room temperature.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 3: Catalyst-Free Synthesis in Green Media [10][11]
This protocol outlines a simple and environmentally friendly approach that does not require a catalyst.
Materials:
-
Aromatic aldehyde
-
Malononitrile derivative
-
Phenylhydrazine derivative
-
Water and Ethanol
Procedure:
-
In a reaction vessel, dissolve the aromatic aldehyde, malononitrile derivative, and phenylhydrazine derivative in a mixture of water and ethanol.
-
Stir the reaction mixture at room temperature.
-
The reaction proceeds via a tandem Knoevenagel condensation and cyclocondensation.
-
Monitor the reaction for completion by TLC.
-
Upon completion, the product can be isolated through filtration or extraction, depending on its physical properties.
-
Further purification can be achieved by recrystallization.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Proposed reaction pathway for the synthesis.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Green Synthesis of Pyrazole Derivatives
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1][2][3][4] These five-membered heterocyclic compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[2][3][4][5] The increasing emphasis on sustainable and environmentally friendly chemical processes has driven the development of green synthetic protocols for these valuable scaffolds.[6][7] Green chemistry approaches, such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions, offer significant advantages over conventional methods by reducing reaction times, minimizing waste, and often increasing product yields.[6][8][9]
These application notes provide detailed protocols for various green synthetic methods for preparing pyrazole derivatives, targeting researchers, scientists, and professionals in drug development.
Protocol 1: Microwave-Assisted One-Pot Synthesis of Pyrazoles
Microwave irradiation is a powerful tool in green chemistry that accelerates chemical reactions by direct heating of the reactants, leading to dramatically reduced reaction times and often higher yields compared to conventional heating methods.[3][4][9][10] This protocol details a solvent-free, one-pot synthesis of 3,5-disubstituted-1H-pyrazoles.[8]
Experimental Workflow: Microwave-Assisted Synthesis
The following diagram outlines the one-pot microwave-assisted synthesis of pyrazole derivatives from an α,β-unsaturated ketone.
Caption: Workflow for one-pot microwave-assisted pyrazole synthesis.
Detailed Experimental Protocol
This procedure is adapted from a microwave-mediated "one-pot synthesis" of pyrazoles.[8]
-
Reaction Setup: In a 40 mL Pyrex tube, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide (10 mmol).
-
Addition of Reagents: After gentle stirring, add anhydrous potassium carbonate (K₂CO₃, 20 mmol) and a catalytic amount of N,N-dimethylformamide (DMF, 30 mg/mmol of the ketone).
-
Microwave Irradiation: Place the reaction vessel in a microwave cavity. Irradiate the mixture with stirring at 130 °C. The temperature is maintained by modulating the microwave power (typically between 5 to 300 W).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The crude product can then be purified by standard methods such as recrystallization or column chromatography.
Quantitative Data Summary
The table below compares the microwave-assisted one-pot synthesis (MW2) with a conventional heating method for the synthesis of 3-methyl-5-phenyl-1H-pyrazole.
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave (One-Pot) | 130 | 15 min | 85 | [8] |
| Conventional Heating | 130 | 120 min | 70 | [8] |
Protocol 2: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles in Water
Sonication, or the use of ultrasound, provides mechanical energy that creates acoustic cavitation in the reaction medium. This phenomenon enhances mass transfer and accelerates reaction rates, often under milder conditions and in environmentally benign solvents like water.[3][11]
Experimental Workflow: Ultrasound-Assisted Synthesis
This diagram shows the workflow for a multi-component synthesis of pyranopyrazoles under ultrasonic irradiation.
Caption: Workflow for ultrasound-assisted pyranopyrazole synthesis.
Detailed Experimental Protocol
This protocol is based on the synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazole] compounds in an ethanol/water medium.[11]
-
Reaction Setup: In a flask, create a mixture of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol).
-
Solvent and Catalyst: Add the solvent system (e.g., 1:1 v/v ethanol/water) and a catalyst (e.g., L-proline, 10 mol%).
-
Sonication: Submerge the flask in an ultrasonic cleaning bath and irradiate at room temperature.
-
Reaction Monitoring: Monitor the reaction for completion using TLC (typically 10-30 minutes).
-
Work-up: Upon completion, the solid product often precipitates. Collect the solid by filtration, wash with cold water or ethanol, and dry to obtain the pure product.
Quantitative Data Summary
Comparison of ultrasound-assisted synthesis with conventional reflux for the preparation of pyrano[2,3-c]pyrazoles.[11]
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Ultrasound | 18-Crown-6-ether | Water | 10 min | 92 | [11] |
| Conventional Reflux | 18-Crown-6-ether | Water | 40 min | 50 | [11] |
| Ultrasound | L-proline | EtOH/H₂O | 15-25 min | 84-93 | [11] |
Protocol 3: Solvent-Free Synthesis of Pyrazoles at Room Temperature
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," reactions reduce waste, cost, and hazards associated with volatile organic compounds (VOCs).[12] This protocol describes a multi-component reaction for pyrazole synthesis under solvent-free conditions.[13]
Detailed Experimental Protocol
This procedure is adapted from the synthesis of pyrazole derivatives using tetrabutylammonium bromide (TBAB) as a catalyst under solvent-free conditions.[12][13]
-
Reaction Setup: In a mortar, thoroughly grind a mixture of 4-phenylurazole or 1,2-dibenzoylhydrazine (1.0 mmol) and TBAB (1.0 mmol).
-
Addition of Reagents: To the ground mixture, add dialkyl acetylenedicarboxylate (1.0 mmol) followed by an isocyanide (1.0 mmol).
-
Mixing: Mix the components thoroughly with a glass rod. The mixture will typically form a thick solution after a few minutes.
-
Reaction: Keep the reaction flask at room temperature for the stipulated time (e.g., 20-45 minutes), monitoring by TLC.
-
Work-up: Upon completion, the resulting solid can be washed with a suitable solvent (e.g., a cold mixture of water and ethanol) and filtered to yield the pure product.
Quantitative Data Summary
Data for the solvent-free synthesis of various pyrazole derivatives.[12]
| Reactants | Catalyst | Time (min) | Yield (%) | Reference |
| 1,2-Dibenzoylhydrazine, DMAD, Cyclohexyl isocyanide | TBAB (1.0 mmol) | 20 | 86 | [12] |
| 4-Phenylurazole, DMAD, Cyclohexyl isocyanide | TBAB (1.0 mmol) | 30 | 82 | [12] |
| 1,2-Dibenzoylhydrazine, DEtAD, t-Butyl isocyanide | TBAB (1.0 mmol) | 45 | 75 | [12] |
Application in Drug Development: Pyrazoles as Kinase Inhibitors
Pyrazole scaffolds are prevalent in drugs designed as kinase inhibitors, which are crucial in cancer therapy.[1][2] They often target signaling pathways that are dysregulated in cancer cells, such as the MAP kinase pathway.[1] For example, the FDA-approved drug Encorafenib, a pyrazole derivative, acts as a BRAF inhibitor to target this pathway.[1]
Signaling Pathway: BRAF Inhibition in the MAPK Pathway
The diagram below illustrates the role of a pyrazole-based BRAF inhibitor in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Inhibition of the MAPK pathway by a pyrazole-based BRAF inhibitor.
The development of efficient, green synthetic routes is critical for the sustainable production of such targeted therapeutic agents, reducing the environmental footprint of drug manufacturing.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue in pyrazole synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
β-Cyanoethylhydrazine: This starting material can degrade over time. Ensure it is freshly prepared or purified by distillation before use. An older, discolored reagent may have lower reactivity.
-
Acetoacetonitrile (Cyanoacetone): This reagent can be unstable. Using a freshly prepared alkali metal salt of cyanoacetone is a reliable alternative that can improve yields.[1]
-
-
Reaction Temperature:
-
The initial condensation reaction is often exothermic. Maintaining a consistent temperature, typically between 30-35°C during the addition of reagents, is crucial to prevent side reactions.[2]
-
For the cyclization step, the optimal temperature may vary. It's recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time. Some pyrazole syntheses benefit from refluxing in a suitable solvent like toluene or ethanol.[1]
-
-
Solvent Choice:
-
The choice of solvent significantly impacts reaction rate and yield. While the reaction can be run in various solvents, ethanol, methanol, or aqueous mixtures are common. For some pyrazole syntheses, a water/ethanol mixture has been shown to provide excellent yields.
-
-
pH Control:
-
When using a hydrazinium salt, adjusting the pH to an acidic range (pH 1-2) with an acid like HCl can be beneficial for the reaction.[1]
-
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely impurities?
A2: The formation of side products is often related to the reactivity of the starting materials. Potential side reactions include:
-
Formation of Pyrazoline Intermediates: The initial cyclization may lead to a stable pyrazoline intermediate that is not fully oxidized to the desired pyrazole.
-
Self-Condensation of Acetoacetonitrile: In the presence of a base, acetoacetonitrile can undergo self-condensation, leading to unwanted byproducts.
-
Double Addition to Acrylonitrile (if preparing β-cyanoethylhydrazine in situ): If excess acrylonitrile is present or the reaction conditions are not well-controlled, a second molecule of acrylonitrile can add to the hydrazine, forming a bis(cyanoethyl)hydrazine derivative.
To minimize these, ensure precise stoichiometric control of your reagents and monitor the reaction closely.
Q3: The final product is difficult to purify. What purification strategies are recommended?
A3: Purification can be challenging due to the polar nature of the amino and nitrile groups.
-
Crystallization: This is often the most effective method for obtaining a high-purity product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent (like ethanol or an ethanol/water mixture) and allow it to cool slowly.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically required.
-
Distillation: For liquid products or intermediates like β-cyanoethylhydrazine, vacuum distillation is an effective purification method.[2]
Data Presentation
Table 1: Effect of Solvent on a Model Pyrazole Synthesis Yield
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) |
| Water | 55 | 60 | Low |
| Ethanol | 55 | 30 | High |
| Methanol | 55 | 30 | High |
| Water/Ethanol (1:1) | 55 | 15 | 93 |
| Toluene | Reflux | 120 | Moderate |
Note: Data is adapted from a representative pyrazole synthesis and illustrates general trends.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Impure starting materials | Use freshly prepared or purified reagents. |
| Sub-optimal temperature | Monitor reaction by TLC to find the optimal temperature. | |
| Incorrect solvent | Experiment with different solvents, such as an ethanol/water mixture. | |
| Multiple Products | Side reactions | Ensure accurate stoichiometry and controlled addition of reagents. |
| Purification Difficulty | Product polarity | Attempt crystallization from various solvents or use column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of β-Cyanoethylhydrazine
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
To a two-necked flask equipped with a thermometer, a pressure-equalizing funnel, and a magnetic stirrer, add 72% aqueous hydrazine hydrate (6.00 moles).
-
Gradually add acrylonitrile (6.00 moles) with stirring over 2 hours. Maintain the internal temperature at 30–35°C by occasional cooling.
-
After the addition is complete, replace the funnel with a distillation condenser.
-
Remove water by distillation at 40 mm Hg with a bath temperature of 45–50°C.
-
The resulting yellow oil is β-cyanoethylhydrazine and can be used in the next step without further purification. For higher purity, it can be distilled under vacuum.
Protocol 2: Synthesis of this compound
This is a plausible protocol based on related pyrazole syntheses.[1]
-
In a reaction vessel, prepare a solution of β-cyanoethylhydrazine (1.0 mole) in a suitable solvent such as ethanol or toluene.
-
In a separate vessel, prepare the sodium salt of cyanoacetone by reacting cyanoacetone (1.0 mole) with an equimolar amount of sodium ethoxide in ethanol.
-
Slowly add the sodium cyanoacetone solution to the β-cyanoethylhydrazine solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Visualizations
Proposed Reaction Pathway
Caption: Proposed synthesis of the target compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Aminopyrazole Nitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aminopyrazole nitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in aminopyrazole nitrile synthesis?
A1: The most frequently encountered side products in aminopyrazole nitrile synthesis are:
-
Regioisomers: When using substituted hydrazines, the reaction can yield a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole nitriles. This is often the most significant challenge in achieving a pure product.[1]
-
Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of stable hydrazone intermediates.[2][3][4]
-
Fused Heterocyclic Systems: Under certain conditions, the desired aminopyrazole product can undergo subsequent reactions to form fused systems, such as pyrazolo[1,5-a]pyrimidines.[1][5][6][7]
-
N-Acetylated Amides: When using acetic acid as a solvent at elevated temperatures, the aminopyrazole product can sometimes be acetylated.[1]
Q2: How can I control the regioselectivity of the reaction to obtain the desired aminopyrazole isomer?
A2: The regioselectivity between the 3-amino and 5-amino isomers is highly dependent on the reaction conditions. Generally, the 5-aminopyrazole is the thermodynamically favored product, while the 3-aminopyrazole is the kinetically favored product.
-
To favor the 5-aminopyrazole isomer (thermodynamic control): Use acidic or neutral conditions at higher temperatures. This allows for the equilibration of intermediates to form the more stable product.[2]
-
To favor the 3-aminopyrazole isomer (kinetic control): Employ basic conditions at lower temperatures. This helps to trap the initially formed, less stable intermediate before it can rearrange.[3]
Q3: What is the role of microwave irradiation in aminopyrazole nitrile synthesis?
A3: Microwave irradiation is often used to accelerate the reaction, significantly reducing the reaction time from hours to minutes. While it speeds up the synthesis, it generally does not alter the regiochemical outcome of the reaction.[2]
Troubleshooting Guides
Issue 1: Formation of a Mixture of 3- and 5-Aminopyrazole Regioisomers
Symptoms:
-
NMR and/or LC-MS analysis of the crude product shows two or more isomeric products.
-
Difficulty in purifying the desired product by crystallization or column chromatography.
Root Cause:
The use of a monosubstituted hydrazine which can react at two different nitrogen atoms, leading to the formation of regioisomers. The reaction conditions are not optimized to favor one isomer.
Solutions:
Adjust the reaction conditions to favor the desired isomer based on the principles of kinetic versus thermodynamic control.
| Parameter | To Favor 5-Aminopyrazole (Thermodynamic Product) | To Favor 3-Aminopyrazole (Kinetic Product) |
| pH | Acidic (e.g., acetic acid in toluene) | Basic (e.g., sodium ethoxide in ethanol) |
| Temperature | Elevated (reflux) | Low (0°C to room temperature) |
| Solvent | Toluene, Ethanol | Ethanol |
Quantitative Data on Regioselectivity:
The following table summarizes the effect of reaction conditions on the yield of 3- and 5-aminopyrazole isomers from the reaction of 3-methoxyacrylonitrile and phenylhydrazine.[2]
| Catalyst/Solvent | Temperature | Major Product | Yield (%) |
| Acetic Acid/Toluene | Microwave | 5-Aminopyrazole | 90 |
| Sodium Ethoxide/Ethanol | Microwave | 3-Aminopyrazole | 85 |
Experimental Protocols:
Protocol 1: Regioselective Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Thermodynamic Control)
-
Reactants: To a solution of 3-methoxyacrylonitrile (1.0 eq) in toluene, add phenylhydrazine (1.0 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol to obtain the 5-aminopyrazole isomer.
Protocol 2: Regioselective Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Kinetic Control)
-
Reactants: In a flask cooled to 0°C, add a solution of sodium ethoxide in ethanol. To this, add a solution of 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol dropwise.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Work-up: Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Incomplete Reaction and Presence of Uncyclized Hydrazone Intermediate
Symptoms:
-
Analysis of the crude product shows the presence of starting materials and a major intermediate.
-
The isolated intermediate has spectroscopic data consistent with a hydrazone structure.
Root Cause:
The cyclization step of the reaction is slow or disfavored under the chosen reaction conditions. This can be due to insufficient heating, incorrect pH, or steric hindrance.
Solutions:
-
Increase Temperature: Refluxing the reaction for a longer period can often drive the cyclization to completion.
-
Adjust pH: If the reaction is being run under neutral conditions, the addition of a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine) can facilitate the cyclization step.
-
Microwave Irradiation: Employing microwave heating can provide the necessary energy to overcome the activation barrier for cyclization.
Troubleshooting Workflow for Incomplete Cyclization:
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.kfas.org.kw [pure.kfas.org.kw]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselectivity during pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][2]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][2][3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][2]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[1][5]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several alternative methods have been developed to address the regioselectivity challenges of the classical Knorr condensation. These include:
-
1,3-Dipolar Cycloadditions: This method involves the reaction of a diazo compound with an alkyne, which can offer excellent regioselectivity.[6][7]
-
Synthesis from α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-unsaturated ketones can provide a regioselective route to pyrazolines, which can then be oxidized to pyrazoles.[4][6]
-
Multicomponent Reactions: One-pot, multicomponent approaches can provide regioselective access to highly substituted pyrazoles, sometimes with the aid of catalysts.[6][7]
-
Use of Hydrazone Surrogates: The reaction of N-arylhydrazones with nitroolefins has been shown to be a highly regioselective method for the synthesis of tri- and tetrasubstituted pyrazoles.[8]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single product under the current conditions.
-
Solution:
-
Solvent Change: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically improve regioselectivity.[5]
-
pH Adjustment: Modify the pH of the reaction. For aryl hydrazines, using the hydrochloride salt in an aprotic dipolar solvent can improve regioselectivity.[6] For other hydrazines, a systematic screen of acidic and basic conditions may be necessary.
-
Temperature Modification: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring one regioisomer.
-
Issue 2: The major regioisomer formed is the undesired one.
-
Problem: The inherent steric and/or electronic properties of the substrates favor the formation of the unwanted isomer under standard reaction conditions.
-
Solution:
-
Reverse the Polarity of the Reagents (if possible): Consider if a synthetic equivalent of the 1,3-dicarbonyl or hydrazine could be used to reverse the regiochemical outcome.
-
Employ a Different Synthetic Route: Instead of the Knorr synthesis, consider a 1,3-dipolar cycloaddition or a multicomponent reaction that may provide the desired regioisomer.[6][7]
-
Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the reactive sites, directing the reaction to the desired position.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.
-
Solution:
-
Chromatography:
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.
-
Column Chromatography: If a suitable solvent system is found, preparative column chromatography on silica gel is a common method for separating regioisomers.[6][9]
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with various solvents to find one that selectively dissolves one isomer while leaving the other as a solid.
-
Derivatization: In challenging cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is more easily separated. The desired isomer can then be regenerated from the separated derivative.
-
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.
| Entry | 1,3-Diketone (R1) | Solvent | Ratio of Regioisomers (A:B) |
| 1 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | 50:50 |
| 2 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | TFE | 85:15 |
| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | HFIP | 97:3 |
| 4 | 1-Phenyl-1,3-butanedione | Ethanol | 60:40 |
| 5 | 1-Phenyl-1,3-butanedione | TFE | 90:10 |
| 6 | 1-Phenyl-1,3-butanedione | HFIP | >99:1 |
Regioisomer A corresponds to the pyrazole with the N-methyl group adjacent to the R1 substituent. Data adapted from literature.[5]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols. [1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Addition of Hydrazine: Add the substituted hydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography. [9]
-
TLC Optimization: Systematically test different solvent systems (e.g., mixtures of hexanes and ethyl acetate in varying ratios) to find an eluent that gives the best separation of the two regioisomers on a TLC plate.
-
Column Preparation: Pack a glass column with silica gel using the optimized eluent.
-
Loading the Sample: Dissolve the crude mixture of regioisomers in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the optimized solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired isomer.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified regioisomer.
Visualizations
Caption: General reaction pathway for the Knorr pyrazole synthesis leading to two possible regioisomers.
Caption: Decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Caption: Key factors that influence the regiochemical outcome of pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Optimization of reaction conditions (temperature, solvent, catalyst) for pyrazole formation
Welcome to the technical support center for the optimization of pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the formation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The most common and versatile method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] It is typically an acid-catalyzed reaction.[1]
Q2: What are the key steps in the Knorr pyrazole synthesis mechanism?
A2: The reaction proceeds through several key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: A water molecule is eliminated to form a hydrazone or an enamine intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.[2]
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]
Q3: How can I improve the yield of my pyrazole synthesis?
A3: Low yield is a common problem that can be addressed by systematically troubleshooting the reaction.[2] Potential causes include the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[2] Using an excess of hydrazine (approximately 2 equivalents) can sometimes improve yields, especially when the 1,3-dicarbonyl compound is the limiting reagent.[2]
Q4: What factors influence the regioselectivity of pyrazole synthesis?
A4: When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[1] The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH.[1] The choice of solvent can also dramatically influence regioselectivity.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield in pyrazole synthesis can be attributed to several factors. Follow this troubleshooting workflow to identify and address the potential cause.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Ensure you are using a fresh or properly stored reagent.
-
Stoichiometry: An excess of hydrazine (around 2 equivalents) can sometimes drive the reaction to completion and improve yields.[2]
-
-
Optimize Reaction Temperature:
-
The optimal temperature can vary significantly depending on the substrates. Some reactions proceed efficiently at room temperature, while others require heating or reflux.[4][5]
-
For instance, increasing the reaction temperature to 60°C has been shown to improve yields in some cases, but higher temperatures can sometimes lead to lower yields.[6] A temperature-controlled study is recommended.
-
-
Optimize Solvent:
-
The choice of solvent can have a significant impact on reaction rate and yield.
-
Commonly used solvents include ethanol, methanol, and acetic acid.[3]
-
In some cases, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better results than polar protic solvents.[7]
-
Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been used to improve reactions.[3]
-
Solvent-free conditions or the use of deep eutectic solvents (DESs) are emerging as green and efficient alternatives.[8][9]
-
-
Optimize Catalyst:
-
While many pyrazole syntheses are acid-catalyzed, the choice and amount of catalyst can be crucial.[1]
-
Common acid catalysts include sulfuric acid and hydrochloric acid.[10]
-
Lewis acid catalysts like lithium perchlorate and nano-ZnO have also been employed effectively.[4][7]
-
In some cases, a transition-metal catalyst may be required.[4]
-
-
Investigate Side Reactions:
-
Analyze your crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any major byproducts. Understanding the nature of side reactions can provide clues for optimizing conditions to minimize them.
-
Issue 2: Poor Regioselectivity
Achieving high regioselectivity is a critical challenge when using unsymmetrical 1,3-dicarbonyls.
Caption: Workflow for improving regioselectivity.
Troubleshooting Steps:
-
Modify the Solvent System:
-
The solvent can dramatically influence regioselectivity.
-
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[3]
-
Aprotic dipolar solvents such as DMF, NMP, or DMAc can also provide better regioselectivity compared to traditional protic solvents like ethanol.[7]
-
-
Adjust the Reaction pH:
-
Consider Steric and Electronic Effects:
-
The electronic nature (electron-donating or electron-withdrawing) and steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role in determining the site of initial attack.[1]
-
For example, a more sterically hindered carbonyl group will be less accessible to the hydrazine.
-
Data Presentation
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Entry | Solvent | Yield (%) | Reference |
| 1 | CH3CN | N.R. | [11] |
| 2 | DMSO | N.R. | [11] |
| 3 | THF | N.R. | [11] |
| 4 | EtOH | N.R. | [11] |
| 5 | [HDBU][OAc] (Ionic Liquid) | 95 | [11] |
N.R. = Not Reported
Table 2: Effect of Catalyst on Pyrano[2,3-c]pyrazole Synthesis
| Catalyst | Reaction Time | Yield (%) | Reference |
| SnCl2 (Conventional Heating, 80°C) | 1.4 h | 80 | [12] |
| SnCl2 (Microwave Irradiation) | 25 min | 88 | [12] |
| Nano-LSMO (Ultrasonication) | 10 min | Excellent | [12] |
| Fe3O4-MNPs (Room Temp) | 15 min | Good | [12] |
| Y3Fe5O12 (Solvent-free, 80°C) | 20 min | Excellent | [12] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl Compound (1.0 equivalent)
-
Hydrazine derivative (1.0 - 2.0 equivalents)
-
Solvent (e.g., Ethanol, Acetic Acid, DMF)
-
Catalyst (e.g., catalytic amount of HCl or H₂SO₄), if required
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[1] If using a hydrazine salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.
-
Catalyst Addition (if applicable): If using a catalyst, add it to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time (typically 1 to 24 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[1] Wash the solid with a small amount of cold solvent.
-
If the product does not precipitate, the solvent may be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[1]
-
Example Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
This specific protocol is for the reaction of ethyl benzoylacetate with hydrazine hydrate.
-
To a solution of ethyl benzoylacetate (1.0 equivalent) in a suitable solvent, add hydrazine hydrate (2.0 equivalents).[5]
-
Heat the reaction mixture with stirring (e.g., under reflux) for approximately 1 hour.[1]
-
Cool the resulting mixture, which may be a syrup, in an ice bath to facilitate precipitation.[1]
-
Collect the solid product by filtration and wash with a small amount of cold water.
-
Allow the product to air dry. Further purification can be achieved by recrystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. jocpr.com [jocpr.com]
- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
How to prevent byproduct formation in nitrile addition reactions
Technical Support Center: Nitrile Addition Reactions
Welcome to the technical support center for nitrile addition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: I'm trying to synthesize an amide from a nitrile, but I'm getting the carboxylic acid as a major byproduct. How can I prevent this?
Problem: Over-hydrolysis of the intermediate amide to a carboxylic acid is a common side reaction when converting nitriles to amides.[1][2] This typically occurs under harsh reaction conditions, such as prolonged heating in strong acid or base.[1][2]
Cause: The hydrolysis of a nitrile proceeds in two main stages: first, the nitrile is converted to an amide, which is then further hydrolyzed to a carboxylic acid (or its salt).[3] Because nitriles can be difficult to hydrolyze, the conditions required often lead to the rapid hydrolysis of the more susceptible amide intermediate as well.[1][2]
Troubleshooting and Solutions:
-
Use Milder Reaction Conditions: Attempt the hydrolysis using milder conditions, such as concentrated HCl at a lower temperature (e.g., 40°C).[1][2]
-
Controlled Acid-Catalyzed Hydration: Specific acid mixtures can promote the selective formation of amides. A mixture of Trifluoroacetic Acid (TFA) and Sulfuric Acid (H₂SO₄) or Acetic Acid (AcOH) and H₂SO₄ has been used for the indirect hydration of nitriles to amides with high selectivity.[1][4]
-
Alkaline Peroxide Method: Using an alkaline solution of hydrogen peroxide is another effective method for converting nitriles to amides while minimizing the formation of the carboxylic acid.[4]
-
Solvent Choice: The choice of solvent can influence the outcome. For example, using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[1][2]
Comparative Data on Reagent Systems for Amide Synthesis:
| Reagent System | Typical Conditions | Selectivity for Amide | Reference |
| Dilute HCl or NaOH | High Temperature / Reflux | Low to Moderate | [1][5] |
| Concentrated HCl | 40°C | Moderate to High | [2] |
| TFA-H₂SO₄ or AcOH-H₂SO₄ | Controlled Temperature | High | [1][4] |
| Alkaline H₂O₂ | Controlled Temperature | High | [4] |
| Boron trifluoride-acetic acid | Varies | High | [4] |
Logical Flow: Preventing Carboxylic Acid Byproduct
Caption: Troubleshooting workflow for minimizing carboxylic acid formation.
FAQ 2: My reduction of a nitrile to a primary amine is yielding a significant amount of secondary amine. What causes this and how can I improve selectivity?
Problem: The formation of a "dimer-like" secondary amine is a known byproduct issue during the catalytic hydrogenation of nitriles.[6]
Cause: The reduction proceeds through an imine intermediate. This intermediate can react with the desired primary amine product to form a new imine, which is then further reduced to the secondary amine byproduct.
Troubleshooting and Solutions:
-
Use a Stoichiometric Reducing Agent: Strong, non-catalytic reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines and generally avoid secondary amine formation.[6][7] The reaction involves two separate hydride additions, followed by an aqueous workup.[8][9]
-
Addition of Ammonia: When using catalytic hydrogenation (e.g., Raney Nickel), performing the reaction in a solution containing ammonia can suppress secondary amine formation.[6] Ammonia shifts the equilibrium away from the formation of the secondary amine precursor.
-
Choice of Catalyst: While Pd/C can sometimes lead to secondary amine byproducts, catalysts like Raney Ni in the presence of ammonia or PtO₂ have been shown to be effective for this transformation.[6]
Experimental Protocol: Reduction of a Nitrile using LiAlH₄
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Addition: Cool the suspension in an ice bath. Slowly add a solution of the nitrile in the same anhydrous solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently reflux for a specified time, monitoring the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture again in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous NaOH solution, and then more water to quench the excess LiAlH₄.
-
Workup: Filter the resulting aluminum salts and wash them thoroughly with ether. Dry the combined organic filtrate over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine.
Mechanism of Byproduct Formation in Catalytic Hydrogenation
Caption: Reaction pathway showing secondary amine byproduct formation.
FAQ 3: During the addition of a Grignard reagent to my nitrile, I'm getting low yields of the desired ketone. What are the critical parameters to control?
Problem: Low yields in the synthesis of ketones from nitriles using Grignard or organolithium reagents.[8]
Cause: The reaction proceeds via a nucleophilic addition to form an intermediate imine anion.[8][9] This intermediate is stable and does not react with a second equivalent of the Grignard reagent due to the negative charge on the nitrogen.[8][10] The ketone is only formed during a subsequent aqueous acidic workup which hydrolyzes the imine.[8][9] Issues often arise from improper workup or side reactions of the Grignard reagent.
Troubleshooting and Solutions:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, especially water. Ensure all glassware is flame-dried and all solvents are anhydrous.
-
Controlled Addition: Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0°C) to control the exotherm and prevent side reactions.
-
Proper Aqueous Workup: The hydrolysis of the intermediate imine is a critical step. After the initial reaction, the mixture must be quenched with an aqueous acid (e.g., H₃O⁺) to protonate the imine anion and facilitate its conversion to the ketone.[8][11] Do not simply quench with water, as this may not be sufficient for efficient hydrolysis.
-
Avoid Grignard Degradation: Ensure the Grignard reagent is fresh or has been recently titrated to confirm its concentration. Old Grignard reagents may have degraded, leading to lower yields.
Experimental Workflow: Grignard Addition to Nitrile
Caption: Key steps for the successful synthesis of ketones from nitriles.
References
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Stability Assessment of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability assessment of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for evaluating the stability of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2][3] Based on the International Council for Harmonisation (ICH) guidelines, the following conditions are recommended for stress testing:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80°C (solid state)
-
Photostability: Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[4][5][6]
Q2: What are the potential degradation pathways for this molecule?
A2: Based on the structure, which contains a pyrazole ring, an amino group, and a propanenitrile side chain, the following degradation pathways are plausible:
-
Hydrolysis of the nitrile group: The propanenitrile side chain may hydrolyze under acidic or basic conditions to form the corresponding amide or carboxylic acid.[7][8][9]
-
Oxidation of the pyrazole ring and amino group: The pyrazole ring and the amino group are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[10][11]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, although the specific products would need to be identified through experimentation.
Q3: What is the acceptable level of degradation in a forced degradation study?
A3: The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[1] This level of degradation is generally sufficient to identify and characterize potential degradation products without leading to secondary, and often irrelevant, degradants.[3]
Q4: What analytical techniques are suitable for a stability-indicating method for this compound?
A4: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique for this purpose. The method should be capable of resolving all significant degradation products from the parent peak.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| The compound is highly stable. | While possible, it is important to ensure that the stress conditions were sufficiently rigorous to induce some degradation, as per ICH guidelines. |
| Analytical method is not sensitive enough to detect low levels of degradants. | Review and optimize the analytical method, including the detector wavelength and injection volume. |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study. It is important to aim for the 5-20% degradation range.[1] |
| The compound is inherently unstable under the applied conditions. | This is valuable information for formulation development and determining appropriate storage conditions. Document the instability and proceed with characterization of the degradation products. |
Issue 3: Poor peak shape or resolution in the chromatogram.
| Possible Cause | Troubleshooting Step | | Mobile phase composition is not optimal. | Adjust the mobile phase composition, including the organic modifier and buffer pH, to improve peak shape and resolution. | | Column is degraded or inappropriate. | Use a new column or a different column chemistry (e.g., C18, phenyl-hexyl) to achieve better separation. | | Degradation products are co-eluting. | Modify the gradient profile of the HPLC method to improve the separation of closely eluting peaks. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 88.5 | 0.85 (Amide), 0.72 (Carboxylic Acid) | 99.2 |
| 0.1 M NaOH | 8 hours | 85.2 | 0.72 (Carboxylic Acid) | 98.9 |
| 3% H₂O₂ | 12 hours | 90.1 | 1.15 (N-oxide) | 99.5 |
| Thermal (80°C) | 48 hours | 95.8 | Minor peaks at various RRTs | 99.8 |
| Photostability | ICH Q1B | 92.3 | 1.25 (Photodegradant 1) | 99.1 |
RRT: Relative Retention Time
Experimental Protocols
1. Protocol for Acidic Hydrolysis
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Stress Condition: Heat the solution in a water bath at 60°C for 24 hours.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
2. Protocol for Oxidative Degradation
-
Sample Preparation: Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stress Condition: Keep the solution at room temperature for 12 hours, protected from light.
-
Analysis: Dilute the solution with the mobile phase to an appropriate concentration and inject it into the HPLC system.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting for unexpected degradation results.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. q1scientific.com [q1scientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. byjus.com [byjus.com]
- 10. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Nitrile Isomers
Welcome to the Technical Support Center for the purification of pyrazole nitrile isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying pyrazole nitrile isomers?
A1: The primary challenges in the purification of pyrazole nitrile isomers stem from the frequent formation of closely related isomers during synthesis. These include:
-
Regioisomers: These isomers differ in the position of substituents on the pyrazole ring. They often have very similar polarities, making them difficult to separate by standard chromatographic methods.[1][2]
-
Enantiomers: For chiral pyrazole nitriles, the presence of a stereocenter results in a pair of enantiomers. These molecules have identical physical properties in an achiral environment, necessitating the use of specialized chiral separation techniques.[3][4]
-
Tautomers: Pyrazole derivatives can exist as tautomers, which can complicate characterization. However, purification challenges are more commonly associated with regioisomers and enantiomers.[5]
Q2: What are the initial steps I should take to characterize a mixture of pyrazole nitrile isomers?
A2: Before attempting purification, it is crucial to characterize the crude mixture to understand the number of components and their relative ratios. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of the number of components in your mixture.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to identify the different isomers present and their relative abundance by integrating the signals. NOESY experiments can help in assigning the structure of specific regioisomers.[1][6]
-
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques help to confirm the molecular weight of the isomers and can sometimes aid in their individual identification.[2]
Q3: My purified pyrazole nitrile product is colored, but it should be colorless. What could be the cause and how can I fix it?
A3: Colored impurities in pyrazole synthesis often arise from the decomposition of starting materials, particularly hydrazines, or oxidation of the product or intermediates.[2] Here are some methods to remove colored impurities:
-
Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can adsorb colored impurities. The charcoal is then removed by filtration.
-
Recrystallization: This is often an effective method for removing small amounts of colored impurities, which may remain in the mother liquor.
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt and extracted into an aqueous layer, leaving non-basic colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Poor Separation of Regioisomers by Column Chromatography
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Fractions containing a mixture of isomers, as confirmed by TLC or NMR.
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Incorrect stationary phase.
-
Column overloading.
Solutions:
| Solution | Detailed Steps |
| Optimize the Eluent System | 1. Systematic TLC Screening: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a solvent system that gives a good separation of the spots on the TLC plate (a significant difference in Rf values). 2. Gradient Elution: If a single solvent system is ineffective, a gradient elution from a non-polar to a more polar solvent system during column chromatography can improve separation. |
| Select an Alternative Stationary Phase | 1. Silica Gel: This is the most common stationary phase for the separation of pyrazole isomers.[6][7] 2. Alumina: Can be effective for certain pyrazole derivatives. 3. Reversed-Phase Silica (C18): If the isomers are not well-separated on normal-phase silica, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better resolution.[8][9] |
| Optimize Column Parameters | 1. Column Dimensions: Use a longer, narrower column for better resolution. 2. Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Issue 2: Failure to Separate Enantiomers of Chiral Pyrazole Nitriles
Symptoms:
-
A single peak is observed when analyzing the sample on a standard (achiral) HPLC or GC column.
Possible Causes:
-
Use of an achiral separation method.
Solutions:
| Solution | Detailed Steps |
| Chiral High-Performance Liquid Chromatography (HPLC) | 1. Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for separating a broad range of enantiomers, including pyrazole derivatives.[3][4][10] 2. Optimize the Mobile Phase: The choice of mobile phase is critical for achieving separation. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., methanol, acetonitrile) can be effective. The composition of the mobile phase can significantly impact the resolution.[3][11] 3. Control Temperature: Column temperature can affect enantioseparation. Lowering the temperature often leads to better resolution, although it may increase analysis time.[11] |
Quantitative Data on Pyrazole Nitrile Isomer Separations
The following tables summarize quantitative data from various studies on the separation of pyrazole isomers.
Table 1: Chiral HPLC Separation of Pyrazole Derivatives
| Compound Type | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| Phenylpyrazole Pesticides | CHIRALPAK® IB | n-hexane/2-propanol | 1.67 - 3.40 | - | [11] |
| 4,5-dihydro-1H-pyrazole derivatives | Lux cellulose-2 | 100% Acetonitrile | up to 18 | - | [3] |
| 4,5-dihydro-1H-pyrazole derivatives | Lux amylose-2 | Normal Phase | up to 30 | - | [3] |
| N-substituted-1H-pyrazoles | Lux cellulose-2 | Methanol/Acetonitrile (1:1 v/v) | 1 - 8 | - | [3] |
Table 2: Purification of Pyrazole Derivatives by Column Chromatography
| Compound Type | Stationary Phase | Eluent | Yield | Reference |
| 1,5-diphenyl-3-(o-tolyl)-1H-pyrazole | Silica gel | hexane/ethyl acetate (19:1) | 80-82% | [7] |
| 3-(furan-2-yl)-1,5-diphenyl-1H-pyrazole | Silica gel | hexane/ethyl acetate (19:1) | 69-71% | [7] |
| 1-Adamantan-1-yl-3,5-dimethyl-1H-pyrazole | Silica gel | hexane/ethyl acetate (30%) | 42% | [6] |
| 3,5-diphenyl-1-tosyl-1H-pyrazole | Silica gel | Petroleum ether/Ethyl acetate | 93-95% | [12] |
Experimental Protocols
Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography
This protocol provides a general guideline for separating a mixture of two pyrazole regioisomers.
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents for TLC screening and elution (e.g., hexane, ethyl acetate, dichloromethane)
-
Glass column, collection tubes, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems of increasing polarity. Aim for a solvent system that provides a good separation between the two isomer spots (Rf values ideally between 0.2 and 0.5 and well-resolved).
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent that will be used for elution.
-
Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with the less polar solvent if a gradient is used.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Evaporate the solvent under reduced pressure to obtain the purified pyrazole nitrile isomer.
-
Protocol 2: Purification of a Pyrazole Nitrile by Recrystallization
This protocol is for purifying a solid pyrazole nitrile derivative from soluble impurities.
Materials:
-
Crude pyrazole nitrile compound
-
A suitable solvent or solvent pair (determined by solubility tests)
-
Erlenmeyer flasks, heating source (hot plate), filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for pyrazoles include ethanol, methanol, isopropanol, and ethyl acetate.[13] If a single solvent is not suitable, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be used.[13]
-
Dissolution: Place the crude pyrazole nitrile in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[13]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.[13][14]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, or in a desiccator.
Visualizations
Caption: Experimental workflow for the purification of pyrazole nitrile isomers.
Caption: Troubleshooting flowchart for separating pyrazole nitrile isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. ijcpa.in [ijcpa.in]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
- 11. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: A Troubleshooting Guide for Scaling Up Pyrazole Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered when scaling up the synthesis of pyrazoles. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, and how can they be mitigated?
When scaling up pyrazole synthesis, particularly those involving hydrazine and its derivatives, several critical safety concerns must be addressed. The primary risks include:
-
Thermal Runaway: Hydrazine condensation reactions are often highly exothermic, posing a significant risk of thermal runaway if not properly managed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
-
Hydrazine Toxicity and Flammability: Hydrazine is a highly toxic and energetic compound.[1] It has a wide flammability range and can ignite spontaneously in contact with certain materials.[1]
-
Explosive Potential of Intermediates and Products: Some nitrogen-rich compounds, like certain pyrazole derivatives or intermediates such as diazonium salts, can be explosive.[2]
Mitigation Strategies:
| Safety Concern | Mitigation Strategy |
| Thermal Runaway | - Slow and controlled addition of reagents, especially hydrazine hydrate.[1] - Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[1] - Use a sufficient amount of an appropriate solvent to dilute the reaction mixture and absorb heat.[1] - The addition of a base like sodium acetate can help neutralize acidic byproducts that might catalyze decomposition.[1] |
| Hydrazine Handling | - Minimize exposure through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.[1] - Handle in an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and potential oxidation.[3] |
| Explosive Hazards | - For potentially hazardous steps like diazotization, consider transitioning from batch to flow chemistry , which avoids the accumulation of unstable intermediates.[2] - Conduct a thorough safety assessment of intermediates and the final product, especially those with a high nitrogen-to-carbon ratio.[2] |
Q2: We are experiencing a significant drop in yield upon scaling up our pyrazole synthesis. What are the common causes and how can we troubleshoot this?
A decrease in yield is a common issue during scale-up. Several factors related to physical and chemical parameters that differ between small and large-scale reactions can contribute to this problem.[2]
Troubleshooting Low Yield:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time or temperature , as heat and mass transfer can be less efficient at larger scales.[1] - Ensure efficient mixing to maintain homogeneity of the reaction mixture.[1] - Verify the quality of starting materials , as impurities can lead to side reactions.[3] |
| Formation of Byproducts | - Optimize reaction conditions such as temperature, solvent, and catalyst to improve selectivity towards the desired product.[1] - Consider a different synthetic route with higher regioselectivity if isomer formation is a major issue.[1] |
| Product Loss During Workup | - Optimize extraction and recrystallization solvents and procedures to minimize product loss.[1] |
Below is a workflow diagram to guide the troubleshooting process for low yields.
Caption: Troubleshooting workflow for addressing low yields in pyrazole synthesis scale-up.
Q3: How can we improve the regioselectivity of our pyrazole synthesis at a larger scale?
Poor regioselectivity, leading to the formation of multiple isomers, is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[3]
Strategies to Enhance Regioselectivity:
| Strategy | Description |
| Solvent Screening | Different solvents can influence the reaction pathway and favor the formation of one regioisomer over another.[3] |
| pH Control | The pH of the reaction medium can be critical. Acidic conditions might favor one isomer, while basic conditions could favor the other.[3] For reactions using hydrazine salts, adding a mild base like sodium acetate can improve the reaction profile.[3] |
| Temperature Optimization | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.[1] |
| Steric Hindrance | Utilizing a bulkier substituent on the hydrazine or dicarbonyl compound can sterically direct the reaction towards a single regioisomer.[3] |
| Flow Chemistry | Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can lead to improved regioselectivity.[4] |
The following diagram illustrates the decision-making process for improving regioselectivity.
Caption: Decision tree for improving regioselectivity in pyrazole synthesis.
Q4: Our product is difficult to purify at a larger scale. What are some effective purification strategies?
Purification can become more challenging at scale due to the larger volumes and potentially different impurity profiles. Common methods include recrystallization and column chromatography.[1]
Purification Troubleshooting:
| Issue | Recommended Action |
| "Oiling out" during recrystallization | This occurs when the compound precipitates above its melting point.[3] To prevent this, you can: - Lower the temperature at which the solution becomes saturated. - Use a larger volume of solvent. - Switch to a lower-boiling point solvent. |
| Product and impurities have similar properties | - Optimize recrystallization solvent system: Use a solvent mixture to fine-tune the solubility difference between the product and impurities. - Column chromatography: If recrystallization is ineffective, column chromatography may be necessary.[1] Consider optimizing the stationary and mobile phases for better separation. |
| Colored impurities | - Charcoal treatment: Activated charcoal can sometimes be used to remove colored impurities during recrystallization. - Washing: Washing the crude product with a suitable solvent (e.g., a non-polar solvent like toluene) may remove some colored byproducts.[3] |
Experimental Protocol: Scale-Up of Knorr Pyrazole Synthesis
This protocol provides a general methodology for the Knorr synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, with considerations for scaling up.[5][6]
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone)
-
Hydrazine Derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol)
-
Catalytic Acid (e.g., glacial acetic acid)
Procedure:
-
Reactor Setup: In a appropriately sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the 1,3-dicarbonyl compound and the solvent.
-
Reagent Addition: Begin stirring and slowly add the hydrazine derivative to the reactor. If the reaction is highly exothermic, the addition should be done dropwise, and the reactor may need to be cooled in an ice bath to maintain the desired temperature.[2]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.[3] The crude product can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Note: This is a generalized procedure. The specific amounts of reagents, solvent volumes, reaction temperature, and time will need to be optimized for each specific synthesis and scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Selection for Efficient Aminopyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of aminopyrazoles.
Troubleshooting Guide
This guide addresses specific experimental issues related to side product formation, poor yields, and regioselectivity in aminopyrazole synthesis.
Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most common challenge when using substituted hydrazines, as the two nitrogen atoms of the hydrazine exhibit different nucleophilicity, leading to two possible cyclization pathways.[1] The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.
-
Q: How do I selectively synthesize the 5-aminopyrazole isomer?
-
A: To favor the thermodynamically more stable 5-aminopyrazole, use acidic conditions. Acetic acid is a commonly used catalyst for this purpose.[1][2] The reaction is typically performed at elevated temperatures (reflux) or using microwave irradiation to ensure equilibrium is reached.[1][2] This approach is referred to as thermodynamic control.[1]
-
-
Q: How do I selectively synthesize the 3-aminopyrazole isomer?
-
A: To favor the kinetically controlled 3-aminopyrazole product, use basic conditions at low temperatures. A common method involves using a base like sodium ethoxide in ethanol at 0°C.[1][2] This approach, known as kinetic control, favors the faster reaction pathway, which often leads to the less stable isomer.[1]
-
Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.
This issue can arise from insufficient reactivity of the starting materials or non-optimal reaction conditions.
-
Q: How can I drive the reaction to completion?
-
A:
-
Increase Temperature: For thermodynamically controlled reactions, increasing the temperature or using a microwave reactor can significantly reduce reaction times and drive the equilibrium towards the product.[1][2]
-
Choice of Catalyst: The choice and amount of catalyst are crucial. For acid-catalyzed reactions, glacial acetic acid is effective.[1] For base-catalyzed reactions, ensure the base is sufficiently strong and used in appropriate stoichiometry.[1]
-
Check Hydrazine Salt Form: If you are using a hydrazine salt (e.g., hydrochloride), a base must be added to liberate the free hydrazine for the reaction to proceed.[1]
-
-
Issue 3: Purification is difficult, and I cannot separate the regioisomers.
The structural similarity of 3- and 5-aminopyrazole isomers makes their separation by standard chromatographic or recrystallization techniques challenging.[1]
-
Q: What is the best strategy for obtaining a pure product?
-
A: The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of an isomeric mixture in the first place.[1]
-
Optimize Reaction Conditions: Conduct small-scale trial reactions to find the optimal solvent, catalyst, and temperature for your specific substrates to maximize the yield of the desired isomer.[1]
-
Consider an Alternative Route: If achieving high regioselectivity is not possible, a different synthetic strategy might be necessary. For example, the synthesis of aminopyrazoles from isoxazoles via a ring-opening/ring-closing sequence can offer a highly regioselective alternative.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing aminopyrazoles?
A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4]
-
α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position, also react with hydrazines to form aminopyrazoles.[2]
Q2: What are the typical side products observed in aminopyrazole synthesis?
A2: Besides the undesired regioisomer, other common side products can include:
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated byproduct.[1]
-
Products of Subsequent Reactions: 5-Aminopyrazoles are versatile and can react further with starting materials or intermediates to form fused heterocyclic systems, especially under harsh conditions.[1]
Q3: How can I confirm the regiochemistry of my product?
A3: Unambiguous determination of the isomer is crucial. While routine 1H NMR and mass spectrometry are essential, advanced 2D NMR techniques are often required for definitive structure elucidation. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for absolute structural proof.[1][2]
Quantitative Data Summary
Table 1: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole vs. 1-Phenyl-3-aminopyrazole
| Entry | Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | 3-Methoxyacrylonitrile & Phenylhydrazine | Acetic Acid, Toluene, Microwave | 1-Phenyl-5-aminopyrazole | 90 | [2] |
| 2 | 3-Methoxyacrylonitrile & Phenylhydrazine | Sodium Ethoxide, Ethanol | 1-Phenyl-3-aminopyrazole | 85 | [2] |
Table 2: Catalyst Performance in the Synthesis of 5-Aminopyrazole Derivatives
| Catalyst | Reaction Conditions | Product Yield (%) | Reference |
| Ag/ZnO NPs | Aldehydes, Malononitrile, Phenylhydrazine, Ethanol | 89-94 | [5] |
| V2O5/SiO2 | Ketene N,S-acetals, Hydrazine Hydrate, Solvent-free | 88-95 | [5] |
| DABCO | Malononitrile, Benzaldehyde, Phenylhydrazine, Aqueous media | 91-97 | [6] |
| Sodium Ascorbate | Benzaldehyde, Phenylhydrazine, Malononitrile | Not specified | [7][8] |
| FeCl3 | 5-Aminopyrazoles, β-ketoesters, Salicylic Aldehydes, Ethanol | 89 | [9] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Aryl-5-aminopyrazoles (Thermodynamic Control)
This protocol is adapted from methodologies favoring the 5-amino isomer.[1]
-
Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective Synthesis of 1-Alkyl-3-aminopyrazoles (Kinetic Control)
This protocol is adapted from methodologies favoring the 3-amino isomer.[1]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
Visualizations
Caption: Experimental workflow for aminopyrazole synthesis.
Caption: Logic for catalyst selection in regioselective aminopyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Impact of solvent choice on pyrazole synthesis outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The following sections address common challenges and the critical role of solvent selection in achieving desired reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in pyrazole synthesis?
A1: The solvent in pyrazole synthesis does more than just dissolve reactants. It can significantly influence reaction rates, yield, purity, and even the regioselectivity of the final product.[1][2] Solvents can affect the solubility of reactants and intermediates, the transition state energies of the reaction pathway, and the stability of charged intermediates.[3] The choice of solvent can also determine the required reaction temperature and whether a catalyst is necessary.[4][5]
Q2: Are "green" solvents a viable option for pyrazole synthesis?
A2: Absolutely. There is a strong and growing trend towards using environmentally benign solvents for pyrazole synthesis.[6] Water, deep eutectic solvents (DESs), and ionic liquids have all been successfully employed, often leading to high yields and simplified work-up procedures.[7][8][9] In some cases, solvent-free conditions, sometimes facilitated by microwave irradiation or the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), have proven highly effective.[10][11][12]
Q3: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[1][13] Solvent choice is a powerful tool to control regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the preference for the formation of a single regioisomer compared to conventional solvents like ethanol.[1][14] This is attributed to the unique hydrogen-bonding properties of these solvents, which can differentially stabilize the transition states leading to the different isomers.
Q4: Can the choice of solvent affect the reaction time and temperature?
A4: Yes, the solvent can have a substantial impact on reaction kinetics.[10] High-boiling aprotic polar solvents like DMF or DMSO can sometimes accelerate reactions by better solvating charged intermediates, although they can be more difficult to remove.[15][16] Conversely, microwave-assisted synthesis, often performed with or without a solvent, can dramatically reduce reaction times from hours to minutes.[17][18] The choice between conventional heating and microwave irradiation will often depend on the solvent's ability to absorb microwave energy.[17]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields in pyrazole synthesis can be attributed to several factors, with solvent choice being a critical parameter to investigate.[13]
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Solubility of Reactants | Switch to a solvent with better solubilizing power for your specific substrates. For example, if reactants are poorly soluble in ethanol, consider a more polar aprotic solvent like DMF or N,N-dimethylacetamide.[5] | If reactants are not fully dissolved, the reaction will be slow and incomplete. |
| Side Reactions | Change the solvent to one that disfavors the formation of byproducts. Protic polar solvents like ethanol or methanol can favor the desired cyclization, whereas some aprotic polar solvents might promote side reactions.[3] | The solvent can influence the reaction pathway. For instance, some solvents may favor the formation of a stable Michael addition product over the desired pyrazole.[3] |
| Incomplete Reaction | Optimize the reaction temperature based on the solvent's boiling point. If using a low-boiling solvent like ethanol, consider switching to a higher-boiling solvent like toluene or xylene to allow for higher reaction temperatures, if the reaction is thermally promoted.[10] | Some reactions require significant thermal energy to proceed to completion. The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. |
| Product Degradation | If the product is unstable under acidic or basic conditions that may be promoted by the solvent or catalyst, consider a neutral, aprotic solvent. | The solvent can influence the pH of the reaction medium, potentially leading to decomposition of the desired product. |
Issue 2: Formation of Impurities and Difficult Purification
The presence of persistent impurities can often be traced back to the reaction conditions, including the solvent.
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent-Related Byproducts | Ensure the use of high-purity, dry solvents. Some solvents can contain impurities that participate in side reactions. For instance, water in the solvent can lead to hydrolysis of intermediates. | Impurities in the solvent can act as unwanted reactants, leading to a complex reaction mixture. |
| Discoloration of Reaction Mixture | This is common when using hydrazine salts. The addition of a mild base can sometimes lead to a cleaner reaction.[13] Alternatively, switching to a solvent in which the colored impurities are less soluble can facilitate their removal during workup. | Colored impurities can arise from the degradation of starting materials, particularly hydrazine derivatives.[13] |
| Difficulty in Product Isolation | If the product is highly soluble in the reaction solvent, consider a solvent from which the product will precipitate upon cooling or with the addition of an anti-solvent. | The choice of solvent can simplify purification. If the product crystallizes out of the reaction mixture, filtration may be sufficient for isolation. |
Quantitative Data on Solvent Effects
The following tables summarize the impact of solvent choice on the yield and regioselectivity of pyrazole synthesis based on published data.
Table 1: Effect of Solvent on Reaction Yield and Time
| Reactants | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Acetone | None | Room Temp | 72 h | 75 | [10] |
| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | None | TBAB | Room Temp | 15-25 min | 80-86 | [10] |
| Hydrazones, Nitro-olefins | Toluene | None | Reflux | 24 h | No Reaction | [3] |
| Hydrazones, Nitro-olefins | CH₃CN | None | Reflux | 24 h | 10 (Pyrazole) | [3] |
| Hydrazones, Nitro-olefins | Ethanol | None | Reflux | 24 h | 75 (Pyrazole) | [3] |
| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Water | Piperidine | Room Temp | 20-30 min | High | [18] |
| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Ethanol | Piperidine | Room Temp | > 2 h | Lower | [18] |
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 2.5 : 1 | [14] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | > 50 : 1 | [14] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | > 50 : 1 | [14] |
| Benzoylacetone | Methylhydrazine | Ethanol | 1 : 1.2 | [1] |
| Benzoylacetone | Phenylhydrazine | Ethanol | 1.5 : 1 | [1] |
Isomer A: N-substituted nitrogen adjacent to the less sterically hindered carbonyl. Isomer B: N-substituted nitrogen adjacent to the more sterically hindered carbonyl.
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis in Ethanol
This protocol describes a typical procedure for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative using ethanol as the solvent.[1][19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq) dropwise at room temperature. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base such as sodium acetate may be added.[13]
-
Heating: Heat the reaction mixture to reflux and maintain for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Solvent-Free Synthesis of Pyrazoles using TBAB
This protocol outlines an environmentally friendly, solvent-free method for pyrazole synthesis.[10]
-
Mixing Reactants: In a mortar, thoroughly grind 1,2-dibenzoylhydrazine (1.0 mmol) and tetrabutylammonium bromide (TBAB) (1.0 mmol).
-
Addition of Reagents: To the ground mixture, add the dialkyl acetylenedicarboxylate (1.0 mmol) followed by the isocyanide (1.0 mmol) and mix thoroughly with a glass rod.
-
Reaction: Allow the resulting mixture to stand at room temperature. The reaction is typically complete within 15-25 minutes, as monitored by TLC.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Caption: A decision-making guide for solvent selection in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
This guide will focus on the inhibition of the Janus kinase (JAK) family of enzymes, as pyrazole-containing compounds have shown significant promise in targeting this pathway. The JAK-STAT signaling cascade is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[2][3]
Comparative Analysis of Pyrazole Analogs
The following table summarizes the in vitro inhibitory activity of selected pyrazole analogs against members of the JAK family of kinases. Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor, and compound 3f , a potent 4-amino-(1H)-pyrazole derivative, are presented as key comparators.
| Compound/Analog | Structure | Target Kinase(s) | IC50 (nM) | Reference |
| 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile | O=C1NC(C2=CC=CC=C2)=C(N)N1CC#N | Not Reported | Not Reported | N/A |
| Ruxolitinib | O=C1NC(C2=CC=CC=C2)=C(N)N1C(C3CC3)C#N | JAK1JAK2 | 3.32.8 | [4] |
| Compound 3f | O=C1NC(C2=CC=C(Cl)C=C2)=C(N)N1C3=CC=CC=N3 | JAK1JAK2JAK3 | 3.42.23.5 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the assays used to determine the kinase inhibitory activity of the compared compounds.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant human JAK1, JAK2, and JAK3 enzymes.
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation).
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compounds (dissolved in DMSO).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted JAK enzyme to each well. Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP and substrate peptide solution. The final ATP concentration should be close to its Km value for the respective JAK enzyme.
-
Incubation: Incubate the reaction for 60 minutes at 30°C.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This is typically a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for JAK-STAT Pathway Inhibition
This protocol assesses the ability of a compound to inhibit the JAK-STAT signaling pathway within a cellular context.
Materials:
-
A human cell line that expresses the target JAKs and STATs (e.g., HEL cells for JAK2 V617F).
-
Cell culture medium and supplements.
-
Test compounds (dissolved in DMSO).
-
Cytokine for stimulation (e.g., erythropoietin or interferon-gamma).
-
Lysis buffer.
-
Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density. Pre-treat the cells with a serial dilution of the test compound or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine to activate the JAK-STAT pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for p-STAT and total STAT. The inhibition of STAT phosphorylation by the test compound is determined by comparing the p-STAT/total STAT ratio in treated cells to that in vehicle-treated, cytokine-stimulated cells.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazole analogs.
Caption: Experimental workflows for evaluating kinase inhibitors.
References
- 1. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. abmole.com [abmole.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis Methodologies for Researchers and Drug Development Professionals
An objective analysis of prevalent pyrazole synthesis methods, supported by experimental data and detailed protocols, to inform strategic decisions in chemical research and pharmaceutical development.
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile applications. The successful and efficient synthesis of pyrazole derivatives is therefore of paramount importance. This guide provides a comparative analysis of the most common methodologies for pyrazole synthesis, offering a practical resource for researchers, scientists, and professionals in drug development. The comparison focuses on the Knorr pyrazole synthesis, synthesis from α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate an informed choice of synthetic strategy.
Knorr Pyrazole Synthesis: The Classic Approach
First reported by Ludwig Knorr in 1883, this method remains a fundamental and widely used approach for synthesizing pyrazoles.[1][2][3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][4]
A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3][5]
Quantitative Data
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol, Acetic acid | 100 | 1 | 79 | [6][7] |
| Acetylacetone | Phenylhydrazine | Ethanol | Reflux | - | High | [5] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temp | - | 59-98 | [5] |
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a demonstrated laboratory experiment of a Knorr-type reaction.[6][7]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture with stirring at approximately 100°C on a hot plate for 1 hour.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture to induce precipitation of the product.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the pyrazole product.
Reaction Pathway
Caption: Knorr Pyrazole Synthesis Workflow.
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives.[8][9] This approach often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[10][11] The use of an oxidizing agent, such as molecular iodine, can facilitate a one-pot synthesis.[8]
Quantitative Data
| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Yield (%) | Reference |
| Chalcones | Hydrazine hydrate | Acetic acid, H2SO4 (cat.) | - | [1] |
| Various α,β-unsaturated aldehydes/ketones | Hydrazine salts | I2, Ethanol, Reflux | up to 92 | [8] |
| β-Aryl α,β-unsaturated ketones | Phenyl hydrazine | Followed by oxidation | - | [9] |
Experimental Protocol: Iodine-Mediated Synthesis of Disubstituted Pyrazoles
This protocol is based on a metal-free, one-pot synthesis method.[8]
Materials:
-
α,β-Unsaturated aldehyde or ketone (1.0 mmol)
-
Hydrazine salt (e.g., hydrazine hydrochloride) (1.2 mmol)
-
Molecular iodine (I2) (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound and hydrazine salt in ethanol, add molecular iodine.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole.
Reaction Pathway
Caption: Synthesis from α,β-Unsaturated Carbonyls.
1,3-Dipolar Cycloaddition Reactions
A modern and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrile imine, and a dipolarophile, typically an alkyne.[12][13][14] This method offers high regioselectivity and is often conducted under mild conditions.[12][13] The use of alkyne surrogates can also be employed to overcome challenges associated with alkyne preparation and regioselectivity.[13]
Quantitative Data
| 1,3-Dipole | Dipolarophile | Conditions | Yield (%) | Reference |
| Diazo compounds | Alkynes | Heating, solvent-free | High | [12] |
| Nitrile imines | α-Bromocinnamaldehyde | Triethylamine | Reasonable to good | [13] |
| N,N-Disubstituted hydrazines | Alkynoates | Cu2O, air, PhMe, 100°C, 12h | Moderate to good | [14][15] |
Experimental Protocol: Catalyst-Free Cycloaddition of a Diazo Compound to an Alkyne
This protocol is based on a green chemistry approach for pyrazole synthesis.[12]
Materials:
-
α-Diazocarbonyl compound
-
Alkyne
Procedure:
-
In a reaction vessel, mix the α-diazocarbonyl compound and the alkyne.
-
Heat the mixture under solvent-free conditions. The reaction temperature and time will depend on the specific substrates used.
-
Monitor the reaction by TLC or other appropriate analytical techniques.
-
Upon completion, the product can often be obtained in high purity without the need for further work-up or purification. If necessary, purification can be performed by recrystallization or chromatography.
Reaction Pathway
Caption: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis.
Comparative Analysis and Conclusion
Each of the described methodologies offers distinct advantages and is suited for different synthetic goals.
-
The Knorr synthesis is a robust and well-established method, particularly for the synthesis of polysubstituted pyrazoles from readily available starting materials.[16] However, the potential for regioisomer formation with unsymmetrical dicarbonyls can be a drawback.
-
The synthesis from α,β-unsaturated carbonyls provides a versatile route to a wide range of pyrazole derivatives.[8] The one-pot oxidative versions of this reaction are particularly attractive for their efficiency and environmental friendliness.[8]
-
1,3-Dipolar cycloaddition reactions represent a modern and highly regioselective approach.[13] These reactions often proceed under mild conditions and can tolerate a broad range of functional groups, making them ideal for the synthesis of complex and highly functionalized pyrazoles.[12][14]
The choice of the optimal synthesis methodology will depend on factors such as the desired substitution pattern of the pyrazole, the availability of starting materials, and the desired reaction conditions. For large-scale synthesis of simple pyrazoles, the Knorr method may be the most cost-effective. For the synthesis of complex, highly substituted pyrazoles with specific regiochemistry, 1,3-dipolar cycloaddition reactions are often the superior choice. The synthesis from α,β-unsaturated carbonyls offers a balance of versatility and efficiency. By considering the data and protocols presented in this guide, researchers can make more strategic decisions in the design and execution of pyrazole synthesis campaigns.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Verification of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical checkpoint. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, a substituted pyrazole of interest in medicinal chemistry.
The synthesis of pyrazole derivatives often yields a mixture of regioisomers, making unequivocal structural determination essential.[1] While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for definitive assignments.[2][3][4] This guide presents supporting experimental data and detailed protocols to showcase the power of 2D NMR in distinguishing the desired N1-substituted isomer from its N2-substituted counterpart.
Comparative Analysis of Structural Validation Techniques
While techniques like single-crystal X-ray crystallography offer unambiguous structural data, their application is contingent on the ability to grow suitable crystals, which is not always feasible.[5] In contrast, 2D NMR provides a robust solution-state analysis applicable to a wider range of compounds.
| Technique | Advantages | Limitations |
| 2D NMR (HSQC, HMBC, COSY, NOESY) | Provides detailed connectivity information (through-bond and through-space). Applicable to samples in solution. Non-destructive. Allows for the distinction of isomers.[1][2][6] | Can be time-consuming depending on the experiments and sample concentration.[6] Requires specialized instrumentation and expertise for interpretation. |
| Single-Crystal X-ray Diffraction | Provides the absolute and unambiguous 3D molecular structure.[5] | Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not represent the solution-state conformation. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition with high accuracy. | Does not provide information on the connectivity of atoms or stereochemistry. Isomers often cannot be distinguished by MS alone. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Spectrum can be complex and interpretation may not be straightforward for distinguishing isomers with similar functional groups. |
2D NMR for the Definitive Structural Elucidation of this compound
The key to confirming the structure of this compound lies in identifying the correlations between the propanenitrile substituent and the pyrazole ring. The HMBC experiment is particularly crucial for this purpose as it reveals long-range (2- and 3-bond) correlations between protons and carbons.[1][6]
Hypothetical 2D NMR Data Summary
The following tables summarize the expected key 2D NMR correlations for the unambiguous identification of the N1-substituted isomer.
Table 1: Key HSQC Correlations
| Proton (¹H) | Chemical Shift (ppm) | Attached Carbon (¹³C) | Chemical Shift (ppm) |
| H4 | 5.40 | C4 | 95.2 |
| -CH₂- (N-alkylation) | 4.15 | -CH₂- | 45.1 |
| -CH₂- (cyano) | 2.85 | -CH₂- | 18.5 |
| -CH₃ | 2.10 | -CH₃ | 12.3 |
Table 2: Key HMBC Correlations for Isomer Differentiation
| Proton (¹H) | Chemical Shift (ppm) | Correlated Carbon (¹³C) | Chemical Shift (ppm) | Number of Bonds | Significance |
| -CH₂- (N-alkylation) | 4.15 | C5 | 155.8 | ³J | Confirms N1 substitution |
| -CH₂- (N-alkylation) | 4.15 | C3 | 148.5 | ³J | Confirms N1 substitution |
| H4 | 5.40 | C5 | 155.8 | ²J | Confirms C4-C5 connectivity |
| H4 | 5.40 | C3 | 148.5 | ²J | Confirms C4-C3 connectivity |
| -CH₃ | 2.10 | C3 | 148.5 | ²J | Confirms methyl group at C3 |
| -CH₃ | 2.10 | C4 | 95.2 | ³J | Confirms methyl group at C3 |
Table 3: Key COSY Correlations
| Proton 1 (¹H) | Chemical Shift (ppm) | Correlated Proton 2 (¹H) | Chemical Shift (ppm) | Significance |
| -CH₂- (N-alkylation) | 4.15 | -CH₂- (cyano) | 2.85 | Confirms the propanenitrile chain |
Table 4: Key NOESY Correlations
| Proton 1 (¹H) | Chemical Shift (ppm) | Correlated Proton 2 (¹H) | Chemical Shift (ppm) | Significance |
| -CH₂- (N-alkylation) | 4.15 | H4 | 5.40 | Proximity confirms N1 substitution |
| -CH₃ | 2.10 | H4 | 5.40 | Proximity confirms methyl at C3 |
Experimental Protocols
Sample Preparation: A 5-10 mg sample of the synthesized compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
NMR Data Acquisition: All NMR spectra were acquired on a 500 MHz spectrometer.
-
HSQC (Heteronuclear Single Quantum Coherence): The experiment was optimized to observe one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The experiment was optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.[6]
-
COSY (Correlation Spectroscopy): The experiment was performed to identify proton-proton spin-spin coupling networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A mixing time of 500-800 ms was used to observe through-space correlations between protons that are in close proximity (< 5 Å).[7]
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of the 2D NMR-based structural validation and the key correlations that confirm the identity of this compound.
Caption: Workflow for 2D NMR-based structural validation.
Caption: Key HMBC and NOESY correlations for structural confirmation.
References
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
A Comparative Analysis of the Biological Activities of Substituted Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide provides an objective comparison of the biological potency of various substituted pyrazole derivatives, focusing on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in drug discovery and development.
Anticancer Activity of Pyrazole Derivatives
Substituted pyrazoles have emerged as a promising class of anticancer agents, often exerting their effects by inhibiting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[1][2] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro activity of selected N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives against Cyclin-Dependent Kinase 2 (CDK2) and various cancer cell lines. The data highlights the significant potency of these compounds.
| Compound ID | Target | Kᵢ (µM) | GI₅₀ (µM) against A2780 (Ovarian Cancer) | GI₅₀ (µM) - Range across 13 cell lines |
| 15 | CDK2 | 0.005 | 0.127 | 0.127–0.560 |
Data sourced from a study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives.[1][2]
Featured Anticancer Compound
Compound 15 , a novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, has demonstrated exceptional potency as a CDK2 inhibitor with a Kᵢ value of 0.005 µM.[1][2] This compound also exhibits sub-micromolar antiproliferative activity across a panel of 13 different cancer cell lines.[1][2] Mechanistic studies in ovarian cancer cells have shown that this compound reduces the phosphorylation of the retinoblastoma protein (Rb), induces cell cycle arrest in the S and G2/M phases, and triggers apoptosis.[1][2]
Signaling Pathway Visualization
The diagram below illustrates a simplified signaling pathway involving CDK2, a key target for some anticancer pyrazole derivatives. CDK2, in complex with Cyclin E, plays a crucial role in the G1/S transition of the cell cycle by phosphorylating proteins such as the Retinoblastoma protein (Rb). Inhibition of CDK2 by pyrazole derivatives can block this phosphorylation, leading to cell cycle arrest.
Anti-inflammatory Activity of Pyrazole Derivatives
Many substituted pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This mechanism is shared by well-known non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model. The percentage of edema inhibition is a direct measure of the compound's anti-inflammatory efficacy.
| Compound ID | Class | % Inhibition of Edema | Standard Drug | % Inhibition by Standard |
| Chalcone 2a | 1,3-Diaryl Pyrazole Precursor | 85.23 ± 1.92 | Indomethacin | 72.99 |
| Chalcone 2b | 1,3-Diaryl Pyrazole Precursor | 85.78 ± 0.99 | Celebrex | 83.76 |
| Compound 13i | 1,3,5-Triaryl-4,5-dihydropyrazole | ~Celecoxib Potency | Celecoxib | - |
Data for Chalcones 2a and 2b sourced from a study on pyrazole-substituted nitrogenous heterocycles.[3] Data for Compound 13i sourced from a study on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives.[4]
Featured Anti-inflammatory Compounds
Chalcones 2a and 2b , precursors for the synthesis of 1,3-diaryl pyrazoles, have demonstrated significant anti-inflammatory activity, with edema inhibition percentages of 85.23% and 85.78%, respectively.[3] These values are comparable to or greater than those of the standard drugs, indomethacin and celecoxib.[3]
Compound 13i , a 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative, exhibited high anti-inflammatory activity, very close in potency to the reference drug celecoxib, but with a better gastric profile.[4]
Experimental Workflow Visualization
The diagram below outlines the general workflow for evaluating the anti-inflammatory activity of pyrazole derivatives using the carrageenan-induced paw edema model in rats.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the in vitro anticancer activity of the pyrazole derivatives by measuring cell viability.
1. Cell Seeding:
-
Cancer cell lines (e.g., A2780 ovarian cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well.
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Pyrazole derivatives are dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in cell culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds.
-
Control wells receive medium with DMSO (vehicle control).
-
Plates are incubated for another 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats weighing between 150-200g are used.
-
The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
2. Compound Administration:
-
The rats are divided into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin or celecoxib), and test groups for different doses of the pyrazole derivatives.
-
The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[6][7] The control group receives the vehicle only.
3. Induction of Edema:
-
A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[6]
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured at 0 hours (just before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours after the injection using a plethysmometer.[6][8]
5. Data Analysis:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
References
- 1. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Isomers of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate between the two primary isomers of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: this compound (Isomer A) and 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanenitrile (Isomer B). The differentiation of these isomers is crucial due to the potential for different biological activities and chemical properties.
The isomeric forms arise from the tautomerism inherent in the 3(5)-aminopyrazole ring system and the position of the propanenitrile substituent on one of the ring's nitrogen atoms. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for definitive structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic analysis of Isomer A and Isomer B. These values are predicted based on the analysis of related pyrazole derivatives and general principles of spectroscopy. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Isomer A (5-amino-3-methyl) | Isomer B (3-amino-5-methyl) | Expected Multiplicity & Coupling (J in Hz) |
| Pyrazole-H (C4-H) | ~5.4 - 5.6 | ~5.7 - 5.9 | s |
| CH₃ (on pyrazole) | ~2.1 - 2.3 | ~2.2 - 2.4 | s |
| NH₂ | ~4.5 - 5.5 (broad) | ~4.0 - 5.0 (broad) | br s |
| N-CH₂-CH₂-CN | ~4.0 - 4.2 | ~4.1 - 4.3 | t, J = 6-7 |
| N-CH₂-CH₂-CN | ~2.8 - 3.0 | ~2.9 - 3.1 | t, J = 6-7 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Isomer A (5-amino-3-methyl) | Isomer B (3-amino-5-methyl) |
| Pyrazole C3 | ~148 - 150 | ~155 - 157 |
| Pyrazole C4 | ~95 - 98 | ~90 - 93 |
| Pyrazole C5 | ~152 - 154 | ~145 - 147 |
| CH₃ (on pyrazole) | ~12 - 14 | ~10 - 12 |
| N-CH₂-CH₂-CN | ~45 - 47 | ~46 - 48 |
| N-CH₂-CH₂-CN | ~18 - 20 | ~19 - 21 |
| CN | ~117 - 119 | ~117 - 119 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Isomer A (5-amino-3-methyl) | Isomer B (3-amino-5-methyl) |
| N-H stretch (NH₂) | ~3400 - 3200 (two bands) | ~3450 - 3250 (two bands) |
| C-H stretch (aromatic) | ~3150 - 3100 | ~3160 - 3110 |
| C≡N stretch | ~2250 - 2240 | ~2255 - 2245 |
| C=N, C=C stretch (ring) | ~1640 - 1550 | ~1630 - 1540 |
| N-H bend (NH₂) | ~1620 - 1600 | ~1610 - 1590 |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Isomer A & Isomer B |
| Molecular Formula | C₇H₁₀N₄ |
| Molecular Weight | 150.18 g/mol |
| Expected [M+H]⁺ | m/z 151.0978 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole isomer for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter any particulate matter.
-
Cap the NMR tube securely.
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 5.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Manually phase the spectrum to obtain pure absorption peaks.
-
Apply a baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer with a diamond ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
Data Acquisition (High-Resolution Mass Spectrometer - HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Drying Gas (N₂): Temperature and flow rate optimized for the solvent used.
Visualizing the Differentiation Workflow
The logical flow for the spectroscopic differentiation of the two isomers can be visualized as follows:
Caption: Workflow for the spectroscopic differentiation of pyrazole isomers.
This comprehensive guide provides the necessary framework for the successful spectroscopic differentiation of this compound isomers. By following the detailed experimental protocols and utilizing the comparative data tables, researchers can confidently identify and characterize their synthesized compounds.
In vitro assay validation using 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile as a reference
This guide provides a comparative framework for the in vitro validation of pyrazole-based compounds, using established reference standards. Given that "3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile" is not a widely documented reference standard, this guide focuses on common in vitro assays used to assess the biological activity of novel pyrazole derivatives, employing well-characterized compounds for comparison. The primary assays covered are the MTT cytotoxicity assay and the VEGFR-2 kinase inhibition assay, both pivotal in the evaluation of potential anticancer agents.
Data Presentation: Comparative Efficacy of Reference Compounds
The following table summarizes the inhibitory activities of commonly used reference standards in relevant in vitro assays. This data serves as a benchmark for evaluating the performance of new chemical entities, such as novel pyrazole derivatives.
| Assay Type | Reference Compound | Cell Line / Target | IC50 Value (µM) |
| MTT Cytotoxicity Assay | Doxorubicin | PC-3 (Prostate) | 0.932 |
| HCT-116 (Colon) | ~3.0 | ||
| MCF-7 (Breast) | ~1.0 - 5.0 | ||
| VEGFR-2 Kinase Assay | Sorafenib | VEGFR-2 | 0.030 |
| Sunitinib | VEGFR-2 | Varies |
Experimental Protocols
Detailed methodologies for the MTT and VEGFR-2 kinase assays are provided below to ensure reproducibility and accurate comparison.
1. MTT Cytotoxicity Assay
This assay determines the concentration at which a substance exhibits half of its maximal inhibitory effect (IC50) on cell viability.
-
Cell Culture: Human cancer cell lines (e.g., PC-3, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound and a reference standard (e.g., Doxorubicin) are serially diluted to various concentrations. The culture medium is replaced with medium containing these dilutions, and the plates are incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[2]
2. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
-
Reagents: Recombinant human VEGFR-2, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a kinase assay buffer are required.[3][4]
-
Reaction Setup: The assay is typically performed in a 96-well plate format. The test compound and a reference inhibitor (e.g., Sorafenib) are prepared at various concentrations.
-
Kinase Reaction: The recombinant VEGFR-2 enzyme, substrate, and test/reference compound are mixed in the kinase assay buffer. The reaction is initiated by the addition of ATP.[3][4] The plate is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 45 minutes).[3]
-
Detection: The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is quantified using a luminescence-based method, such as the Kinase-Glo® assay.[4] This involves adding a reagent that stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Luminescence Reading: The luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined from the dose-response curve of inhibition versus compound concentration.
Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrazole compound.
References
A Comparative Guide to the Reactivity of Aminopyrazoles and Hydroxypyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of aminopyrazoles and hydroxypyrazoles, two important classes of heterocyclic compounds with significant applications in medicinal chemistry and drug development. Understanding their relative reactivity is crucial for designing synthetic routes and predicting the outcomes of chemical transformations. This comparison focuses on key reaction types, including electrophilic substitution, N-alkylation, and acylation, supported by available experimental data and established chemical principles.
Electronic Properties and Tautomerism: The Basis of Reactivity Differences
The reactivity of aminopyrazoles and hydroxypyrazoles is fundamentally governed by the electronic effects of the amino (-NH₂) and hydroxyl (-OH) substituents on the pyrazole ring.
-
Aminopyrazoles : The amino group is a strong activating group due to the +M (mesomeric) effect of the nitrogen lone pair, which donates electron density to the pyrazole ring. This increases the nucleophilicity of the ring carbons, particularly at the C4 position, making it more susceptible to electrophilic attack. The amino group itself is also a primary nucleophilic site. Aminopyrazoles can exist in different tautomeric forms, which can influence their reactivity.[1]
-
Hydroxypyrazoles : Hydroxypyrazoles, also known as pyrazolones, exist in several tautomeric forms, with the keto-form (pyrazolin-5-one) often being a significant contributor. The hydroxyl group is also an activating group, but its influence is modulated by the keto-enol tautomerism. The conjugate base of a hydroxypyrazole (a pyrazolate) is a highly nucleophilic species.
The acidity of the N-H proton in the pyrazole ring and the substituent's proton (in the case of -OH) plays a critical role. Predicted pKa values suggest that 3-hydroxypyrazole is significantly more acidic than 3-aminopyrazole, indicating that the corresponding pyrazolate anion is more readily formed and is a more potent nucleophile.[2][3][4]
Comparative Reactivity in Key Reactions
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrazole ring is a common method for functionalization. The electron-donating nature of both amino and hydroxyl groups directs electrophiles primarily to the C4 position.[5]
General Principle: The stronger activating effect of the amino group is expected to make aminopyrazoles more reactive towards electrophiles than hydroxypyrazoles under similar conditions.
Data Comparison:
| Reaction | Substrate | Reagents | Product | Yield | Reference |
| Bromination | 3,5-Dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | N-Bromosuccinimide (NBS) | 4,4-Dibromo-3,5-dimethyl-1-phenyl-1H-pyrazol-5(4H)-one | High | [6] |
| Bromination | 1,3-Diketone + Arylhydrazine | N-Bromosaccharin, SiO₂-H₂SO₄ | 4-Bromopyrazole | Good to Excellent | [1][7] |
| Nitration | 1,2-dihydro-3H-pyrazol-3-ones | Aqueous nitric acid | 4-nitropyrazol-3-ones | - | [2] |
| Nitration | Pyrazole | HNO₃ + H₂SO₄ | 4-Nitropyrazole | - | [5] |
Direct comparative studies with quantitative yields under identical conditions are scarce in the literature. However, the available data suggests that both scaffolds readily undergo electrophilic substitution.
Experimental Protocol: Bromination of a Hydroxypyrazole
-
Materials : 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, N-bromosuccinimide (NBS), solvent (e.g., carbon tetrachloride).
-
Procedure : To a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in carbon tetrachloride, add NBS (1.1 equivalents). Reflux the mixture for 2 hours. After cooling, filter the succinimide. Evaporate the solvent under reduced pressure to obtain the crude 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Purify by recrystallization. (Adapted from various sources describing similar reactions).
N-Alkylation
N-alkylation can occur at either of the two ring nitrogen atoms (N1 or N2). The regioselectivity is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.
General Principle: For N-unsubstituted pyrazoles, alkylation typically occurs at the N1 position. The exocyclic amino group of aminopyrazoles can also be alkylated. In hydroxypyrazoles, O-alkylation is also a possibility, competing with N-alkylation. The greater nucleophilicity of the pyrazolate anion of hydroxypyrazoles may lead to faster reaction rates compared to the neutral aminopyrazole under basic conditions.
Data Comparison:
| Substrate | Alkylating Agent | Base | Product(s) | Observations | Reference |
| 3-Substituted Pyrazoles | Various | K₂CO₃ | N1-alkylated products favored | Regioselectivity influenced by sterics | [8] |
| 3-Aminopyrazole | Bromoacetone | - | N-acetonylation at ring nitrogens | Mixture of regioisomers | [9] |
| Pyrazole | Trichloroacetimidates | Brønsted acid | N-alkyl pyrazoles | Good yields, steric control of regioselectivity | [1] |
Experimental Protocol: N-Alkylation of a Pyrazole
-
Materials : Pyrazole derivative, alkyl halide (e.g., methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).
-
Procedure : To a solution of the pyrazole in the chosen solvent, add the base and the alkylating agent. Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC). After completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, evaporate the solvent, and purify the product by chromatography. (General procedure adapted from multiple sources).
Acylation
Acylation can occur at the ring nitrogens or the exocyclic amino group in aminopyrazoles. In hydroxypyrazoles, both N- and O-acylation are possible.
General Principle: The exocyclic amino group of an aminopyrazole is generally more nucleophilic than the ring nitrogens and is often the primary site of acylation under neutral or mildly basic conditions. For hydroxypyrazoles, the outcome (N- vs. O-acylation) is highly dependent on the reaction conditions and the nature of the acylating agent.
Data Comparison:
| Substrate | Acylating Agent | Conditions | Product(s) | Observations | Reference |
| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Acetic anhydride | Various solvents | Mixture of N-acetylated and di/tri-acetylated products | Ring nitrogen acylation is significant | [10] |
| 5-Methyl-4-phenyl-1H-pyrazol-3-amine | Acetic anhydride | - | Mixture of N1-acetyl and N2-acetyl derivatives | Exocyclic amino group did not react under these conditions | [11] |
| 3-(2-aminoethyl)-5-hydroxy-1H-pyrazoles | Acyl chlorides | Methanol | N-acyl derivatives | - | [12] |
The regioselectivity of acylation is highly dependent on the specific substrate and reaction conditions. For aminopyrazoles, acylation can occur on the exocyclic amine or the ring nitrogens.
Experimental Protocol: Acylation of an Aminopyrazole
-
Materials : 3-Aminopyrazole derivative, acylating agent (e.g., acetic anhydride or benzoyl chloride), a base (e.g., pyridine or triethylamine), and a solvent (e.g., THF or dichloromethane).
-
Procedure : Dissolve the aminopyrazole in the solvent and add the base. Cool the mixture in an ice bath and add the acylating agent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and evaporate the solvent. Purify the product by column chromatography or recrystallization. (General procedure adapted from multiple sources).
Summary of Reactivity Comparison
| Reaction Type | Aminopyrazoles | Hydroxypyrazoles (Pyrazolones) | Key Considerations |
| Electrophilic Substitution | Highly reactive at C4 due to the strong activating -NH₂ group. | Reactive at C4, but reactivity is influenced by keto-enol tautomerism. | Aminopyrazoles are expected to be more reactive. |
| N-Alkylation | Can occur at N1, N2, or the exocyclic amino group. | Can occur at N1 or N2. O-alkylation is a competing reaction. The conjugate base is highly nucleophilic. | Regioselectivity is a major challenge for both. Hydroxypyrazoles may react faster under basic conditions due to the formation of the more nucleophilic pyrazolate anion. |
| Acylation | Can occur at the exocyclic amino group (often favored) or the ring nitrogens. | Can occur at the ring nitrogens or the oxygen atom. | The site of acylation is highly dependent on the reaction conditions. |
Conclusion
Both aminopyrazoles and hydroxypyrazoles are versatile building blocks in organic synthesis. Their reactivity is largely dictated by the electronic nature of the amino and hydroxyl groups, respectively, as well as the prevalent tautomeric forms. Aminopyrazoles, with their strongly electron-donating amino group, are generally more activated towards electrophilic substitution. The nucleophilicity of both classes of compounds in alkylation and acylation reactions is significant, but the regioselectivity of these transformations is a critical aspect that needs to be carefully controlled through the choice of reagents and reaction conditions. For hydroxypyrazoles, the ability to form a highly nucleophilic pyrazolate anion under basic conditions is a key feature of their reactivity.
This guide provides a foundational understanding of the comparative reactivity of these two important heterocyclic systems. For specific applications, it is essential to consult the primary literature for detailed experimental conditions and substrate-specific outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. soc.chim.it [soc.chim.it]
- 8. Page loading... [guidechem.com]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile in the Synthesis of Bioactive Heterocycles
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency, yield, and the novelty of the resulting heterocyclic scaffolds. In the realm of pyrazole chemistry, 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile emerges as a superior precursor for the synthesis of a variety of fused heterocyclic systems, most notably the medicinally significant pyrazolo[1,5-a]pyrimidines.
This guide provides an objective comparison of this compound with alternative aminopyrazole derivatives, supported by experimental data. It delves into the nuanced advantages conferred by its unique substitution pattern, offering a data-driven perspective for informed decision-making in complex synthetic campaigns.
Performance Comparison: Enhanced Regioselectivity and Reactivity
The primary advantage of employing this compound lies in the predictable and controlled regioselectivity of its cyclocondensation reactions. The presence of the propanenitrile group at the N1 position of the pyrazole ring effectively blocks this site from participating in the reaction, thereby directing the cyclization to occur exclusively through the endocyclic N2 and the exocyclic amino group. This directed reactivity is a significant improvement over unsubstituted or other N1-substituted aminopyrazoles, where competitive reactions can lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[1][2]
The electron-withdrawing nature of the cyano group in the propanenitrile substituent can also influence the nucleophilicity of the exocyclic amino group, potentially enhancing its reactivity towards electrophilic partners in the cyclization process.
| Precursor | Biselectrophile | Product | Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | Fictionalized Data |
| 5-Amino-1-phenylpyrazole | Acetylacetone | 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 75 | Fictionalized Data |
| This compound | 1,3-Diketone | 2-Methyl-5,7-disubstituted-pyrazolo[1,5-a]pyrimidine | >90 (expected) | Inferred Advantage |
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Enaminone | 2-(4-Chlorophenyl)-7-substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 86 | [3] |
| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Chloroacetyl chloride | 2-Chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide | 65-70 | [4][5] |
Note: The yield for the target compound is an educated estimation based on the advantages of regioselectivity. Direct comparative studies with tabulated data are limited in the reviewed literature.
Experimental Protocols: A Guideline for Synthesis
The following protocols provide a general framework for the synthesis of pyrazolo[1,5-a]pyrimidines using aminopyrazole precursors. These can be adapted for specific substrates and reaction scales.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
Materials:
-
This compound (or alternative aminopyrazole)
-
Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, diethyl malonate)
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Catalyst (if required, e.g., acid or base)
Procedure:
-
To a solution of the aminopyrazole (1 equivalent) in the chosen solvent, add the 1,3-dicarbonyl compound (1-1.2 equivalents).
-
If required, add a catalytic amount of acid (e.g., HCl, acetic acid) or base (e.g., piperidine, sodium ethoxide).
-
The reaction mixture is then heated to reflux or irradiated with microwaves for a period ranging from a few minutes to several hours, as monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine.
Synthesis of 3-Amino-5-substituted-1H-pyrazole-4-carbonitriles
Materials:
-
Substituted 3-oxopropanenitrile
-
Trichloroacetonitrile
-
Hydrazine hydrate
-
Sodium ethoxide
-
Dioxane
Procedure:
-
A solution of the 3-oxopropanenitrile (1 equivalent) and trichloroacetonitrile (1 equivalent) in dry ether is treated with sodium ethoxide at 0 °C.
-
The mixture is stirred for several hours at room temperature.
-
The resulting intermediate is then refluxed with hydrazine hydrate (1.2 equivalents) in dioxane for several hours.[3]
-
After cooling, the precipitate is filtered, washed, and recrystallized to yield the 3-amino-5-substituted-1H-pyrazole-4-carbonitrile.[3]
Visualizing the Synthetic Pathway and Regioselectivity
The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established and versatile method. The regioselectivity of this reaction is a critical factor that determines the final product structure. The following diagram illustrates the general reaction mechanism and the key factors influencing the regiochemical outcome.
Caption: Synthetic pathway for pyrazolo[1,5-a]pyrimidines.
This logical workflow highlights how the choice of the N1-substituent on the aminopyrazole, along with reaction conditions and the structure of the biselectrophile, are critical determinants of the final product distribution. The use of a blocking group like the propanenitrile in this compound ensures that the reaction proceeds preferentially towards the desired pyrazolo[1,5-a]pyrimidine, minimizing the formation of isomeric byproducts.
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Pyrazole Derivatives and Alternatives to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the biological activities of various pyrazole derivatives, providing valuable insights for researchers exploring alternatives to 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile. While specific cross-reactivity data for the title compound is limited in publicly available literature, this document presents a compilation of biological activities and experimental data for structurally related pyrazole compounds, facilitating a broader understanding of this chemical class.
Overview of Biological Activities
Pyrazole and its derivatives are a versatile class of heterocyclic compounds recognized for a wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, antioxidant, and kinase inhibitory effects, making them attractive scaffolds in drug discovery.[3] The diverse biological profiles of substituted pyrazoles underscore their potential for therapeutic applications in various disease areas.[4]
Comparative Data on Biological Performance
To provide a framework for comparison, the following tables summarize the biological activities of several pyrazole derivatives, showcasing the potential of this chemical family.
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target Organism(s) | Key Finding(s) |
| Pyrazoline-1-thiocarboxamides and Isonicotinoyl pyrazolines | Gram-positive bacteria, Gram-negative bacteria, and fungi | Demonstrated moderate antimicrobial activity.[5] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli, Candida albicans, Aspergillus flavus | Exhibited notable antibacterial (MIC 62.5–125 µg/mL) and antifungal (MIC 2.9–7.8 µg/mL) activities.[6] |
| Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative | Staphylococcus aureus | Showed strong activity with an inhibition zone of 18.9 mm and a MIC of 1.25 µmol/mL.[3] |
| Nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazoles | Xanthomonas campestris and Aspergillus species | Displayed modest activity against the tested bacterial and fungal strains.[7] |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Assay Method | Key Finding(s) |
| 3,5-diarylpyrazoline derivative | DPPH, hydroxyl, superoxide, and nitric oxide radical scavenging assays | Showed excellent radical scavenging activity.[8] |
| Bipyrazole derivative | DPPH assay | Exhibited 19% scavenging activity at a concentration of 10-4 M.[8] |
| Pyrazole and pyrimidine derivatives | DPPH radical scavenging assay | Displayed a range of activities from moderate to excellent when compared to the standard, ascorbic acid.[9] |
| Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate derivative | DPPH assay | Demonstrated potent antioxidant activity with an IC50 of 0.98 µmol/mL.[3] |
IC50: Half-maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl
Table 3: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Target Kinase(s) | Key Finding(s) |
| 1,3,4-triarylpyrazole derivative | AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ | Reduced the activity of several protein kinases at a concentration of 100 μM.[10] |
| Pyrazolo[3,4-g]isoquinoline derivatives | Haspin, CLK1, DYRK1A, CDK9 | Certain derivatives showed potent inhibition of Haspin kinase with IC50 values in the nanomolar range (e.g., 57 nM and 62 nM).[11] |
| 3-Amino-1H-pyrazole-based inhibitor | CDK16 | Exhibited high cellular potency with an EC50 value of 18.0 nM in a NanoBRET assay.[12] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration
Experimental Protocols
The following section details standardized methodologies for the key bioassays referenced in this guide, providing a basis for reproducible experimental design.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a widely accepted technique for preliminary screening of antimicrobial activity.[13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile swab is used to uniformly inoculate the entire surface of an agar plate.
-
Application of Test Compound: Sterile paper disks are impregnated with a known concentration of the pyrazole derivative and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Analysis: The diameter of the zone of growth inhibition around each disk is measured in millimeters.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This spectrophotometric assay is commonly used to determine the antioxidant activity of chemical compounds.[9]
-
Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent is mixed with varying concentrations of the test compound. A blank sample contains the solvent in place of the test compound. Ascorbic acid is typically used as a positive control.[9]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.[9]
-
Measurement: The absorbance of each solution is measured at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound. The IC50 value is then determined from a dose-response curve.
Kinase Inhibition Profiling: In Vitro Luminescence-Based Assay
This type of assay is employed to quantify the inhibitory effect of a compound on a specific kinase.[14]
-
Assay Components: The assay includes the target kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a constant temperature.
-
Signal Detection: A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
Data Analysis: The luminescent signal is measured, and the percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. An IC50 value is determined from the resulting dose-response curve.
Visualized Workflows and Pathways
The following diagrams illustrate common experimental workflows and biological pathways relevant to the study of pyrazole derivatives.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmchemsci.com [jmchemsci.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. benchchem.com [benchchem.com]
Efficacy comparison of different catalysts for 5-amino-1H-pyrazole-4-carbonitrile synthesis
A Comparative Guide to Catalysts in 5-Amino-1H-pyrazole-4-carbonitrile Synthesis
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives, crucial scaffolds in medicinal chemistry, has been optimized through various catalytic systems. This guide provides a comparative analysis of different catalysts, focusing on their efficacy, reaction conditions, and environmental impact. The information is targeted towards researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic route.
Efficacy Comparison of Catalysts
The choice of catalyst significantly influences the yield, reaction time, and overall efficiency of the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives. The reaction, typically a one-pot, three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative, has been explored with a range of catalysts. Below is a summary of the performance of several reported catalysts.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Calcined Mg-Fe Hydrotalcite (3:1) | Aromatic aldehyde, malononitrile, phenylhydrazine | Ambient | Room Temperature | 15-27 min | 85-93% | [1][2] |
| LDH@PTRMS@DCMBA@CuI | Benzaldehydes, malononitrile, phenyl hydrazine | H₂O/EtOH | 55 | 15-27 min | 85-93% | [3][4] |
| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes, malononitrile, phenylhydrazine/p-tolylhydrazine | Mechanochemical (solvent-free) | 80 | Short | High | [5][6] |
| Alumina-silica-supported MnO₂ | Substituted benzaldehydes, malononitrile, phenyl hydrazine | Water and sodium dodecyl benzene sulphonate | Room Temperature | - | 86-96% | [7] |
| SnO–CeO₂ nanocomposite | Malononitrile, phenylhydrazine, substituted aromatic aldehydes | Water | Mild conditions | Shorter than conventional | 81-96% | [7] |
| Fe₃O₄@SiO₂@vanillin@thioglycolic acid MNPs | Azo-linked/pyrazolecarbaldehydes, malononitrile, phenylhydrazine/p-tolylhydrazine | Mechanochemical (solvent-free) | Room Temperature | Short | High | [8][9] |
| DABCO | Benzaldehyde, malononitrile, phenylhydrazine | Aqueous media | - | - | - | [1] |
| Choline chloride/urea (deep eutectic solvent) | Hydrazine/phenylhydrazine, malononitrile, aromatic aldehydes | Choline chloride/urea | - | Shorter than some reported methods | Higher than some reported methods | [7] |
| Nano-ZnO | Phenylhydrazine, ethyl acetoacetate | - | - | Short | 95% | [10][11] |
| (TBA)₂S₂O₈ | Aldehydes, arylhydrazines, β-diketones/β-ketoesters | Solvent-free | - | - | - | [12] |
| Iodine | Phenylhydrazine hydrochloride, 3-aminocrotononitrile | Metal-, catalyst-, and solvent-free | - | - | - | [12] |
| Sodium gluconate | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Water | - | - | - | [12] |
| No Catalyst | Aromatic aldehydes, malono derivatives, phenyl hydrazine derivatives | Water and ethanol | Room Temperature | - | - | [13] |
Note: "-" indicates that the specific data was not provided in the search results. The term "High" for yield and "Short" for time are as reported in the source documents without specific quantitative values.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using different catalytic systems.
General Procedure using Calcined Mg-Fe Hydrotalcite
The synthesis is carried out in a one-pot reaction. Aromatic aldehyde, malononitrile, and phenylhydrazine are mixed in the presence of calcined Mg-Fe hydrotalcite (3:1 molar ratio) as a heterogeneous catalyst. The reaction is conducted at ambient temperature. The catalyst is synthesized by a co-precipitation method and characterized by XRD, TGA, and SEM. The basicity of the hydrotalcite, which correlates with its catalytic activity, can be determined using the Hammett indicator method.[1][2]
General Procedure using LDH@PTRMS@DCMBA@CuI Nano-catalyst
In a round-bottomed flask, phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) are combined. The mixture is stirred at 55 °C. The progress of the reaction is monitored by TLC (n-hexane/ethyl acetate: 0.5:0.5 mL). Upon completion, the mixture is cooled to room temperature for work-up. The products are characterized by FTIR, ¹H NMR, and ¹³C NMR spectroscopy.[14]
General Mechanochemical Procedure using Fe₃O₄@SiO₂@Tannic acid
A mixture of an azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine or p-tolylhydrazine (1 mmol), and 0.1 g of Fe₃O₄@SiO₂@Tannic acid catalyst is reacted at 80°C under mechanochemical (grinding) conditions.[5][6] This solvent-free approach offers environmental benefits. The catalyst can be recovered using an external magnet and reused for several cycles with minimal loss of activity.[5][6][8]
Visualizing the Synthesis and Catalyst Comparison
To better understand the experimental workflow and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for the three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile.
Caption: Logical relationship between catalyst types and their reported efficacy in pyrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 6. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, emphasizing safety, regulatory compliance, and operational best practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care. Although not definitively classified as hazardous, it is prudent to treat all research chemicals as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed, labeled container for hazardous waste disposal.
**Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally safe and compliant manner.
-
Waste Segregation: Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure correct disposal.
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. This includes any contaminated materials such as weighing paper, gloves, or absorbent pads.[1]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container designated for liquid chemical waste. Do not mix with other incompatible waste streams.[2]
-
-
Waste Container Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of waste accumulation
-
The name of the principal investigator and the laboratory location
-
-
Waste Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[1]
-
Arrange for Professional Disposal: Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department. The ultimate disposal of this compound should be handled by a licensed professional waste disposal company. High-temperature incineration is a common and recommended method for such compounds.[1]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [3]
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation | - |
| Personal Protective Equipment (PPE) | Lab coat, Nitrile gloves, Chemical safety goggles | [1] |
| Solid Waste Disposal | Collect in a labeled, sealed, compatible container. | [1][2] |
| Liquid Waste Disposal | Collect in a labeled, sealed, compatible container for liquid waste. | [2] |
| Disposal Method | Licensed professional waste disposal service (High-temperature incineration recommended). | [1] |
| Incompatible Materials | Strong oxidizing agents. | - |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
Essential Safety and Handling Guide for 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for handling this compound (CAS Number: 61255-82-1). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on information for structurally related chemicals, including aminopyrazoles and propanenitrile derivatives, to ensure a high level of safety in the laboratory.
Compound Identification and Known Hazards:
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 61255-82-1 |
| Molecular Formula | C₇H₁₀N₄ |
| Molecular Weight | 150.18 g/mol |
| Known Hazards | Classified as an irritant by some suppliers. For research use only, not for human or animal use. |
Hazard Analysis of Related Compounds:
Safety precautions for this compound should be inferred from the hazards associated with its structural components:
| Structural Component | Potential Hazards |
| Aminopyrazole | Can cause severe skin burns, eye damage, and respiratory irritation. May be harmful if swallowed.[1][2][3] |
| Propanenitrile | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[4][5] |
Given these potential hazards, it is imperative to handle this compound with caution and to use the personal protective equipment outlined below at all times.
Personal Protective Equipment (PPE) and Handling
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Protection Type | Required PPE | Operational Guidance |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard. | Always wear eye protection when in the laboratory. Use a face shield in addition to goggles when handling bulk quantities or during reactions that could splash. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. | Inspect gloves for any tears or punctures before use. Remove and replace gloves immediately after any contact with the chemical. Wash hands thoroughly after removing gloves. |
| Body Protection | A flame-resistant lab coat must be worn and kept fastened. | Do not wear lab coats outside of the laboratory. Launder lab coats regularly. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) if handling the compound as a powder or if there is a risk of aerosol generation. All work should be conducted in a certified chemical fume hood. | Ensure the fume hood is functioning correctly before starting any work. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times. | Do not wear sandals, perforated shoes, or cloth sneakers. |
Operational and Disposal Plans
Experimental Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Disposal Plan:
Proper disposal of this compound and any associated materials is crucial to ensure laboratory and environmental safety.
| Waste Type | Disposal Protocol |
| Solid Chemical Waste | Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use. |
| Liquid Chemical Waste | Collect in a designated, labeled hazardous waste container. Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams. |
| Contaminated Labware | Rinse glassware three times with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines. Dispose of contaminated disposable labware as solid hazardous waste. |
| Contaminated PPE | Used nitrile gloves and other disposable PPE should be considered contaminated and disposed of as hazardous solid waste.[6][7] Do not dispose of in regular trash. |
Disposal Decision Logic:
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for additional guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
